molecular formula C7H12N2O B598639 2,7-Diazaspiro[4.4]nonan-1-one CAS No. 1203796-97-7

2,7-Diazaspiro[4.4]nonan-1-one

Cat. No.: B598639
CAS No.: 1203796-97-7
M. Wt: 140.186
InChI Key: LPSIDWNZLCMXRO-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonan-1-one is a versatile spirocyclic building block of significant value in medicinal chemistry and drug discovery. Its unique bridged structure serves as a privileged scaffold for the development of novel compounds targeting the central nervous system. Research indicates that the 2,7-diazaspiro[4.4]nonane core is a key structural motif in the development of potent and selective ligands for sigma receptors (SRs), which are prominent therapeutic targets for neurological disorders and pain . Specifically, this core has been successfully utilized to develop compounds with defined agonist or antagonist profiles at the S1R subtype, enabling detailed pharmacological studies . Furthermore, diazaspirocyclic structures analogous to this compound are investigated for their interaction with dopamine receptors, showcasing their utility in designing receptor-selective ligands for neurological and psychiatric conditions . The scaffold's rigidity and the presence of multiple nitrogen atoms make it a valuable intermediate for constructing complex molecules aimed at modulating various G-protein coupled receptors (GPCRs) and other biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-diazaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(2-4-9-6)1-3-8-5-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSIDWNZLCMXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717050
Record name 2,7-Diazaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203796-97-7
Record name 2,7-Diazaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2,7-diazaspiro[4.4]nonan-1-one, a valuable spirocyclic scaffold for drug discovery and development. The synthesis involves a multi-step sequence starting from readily available materials, culminating in the formation of the target diazaspirocycle. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic logic through diagrams.

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target affinity and selectivity, as well as enhanced physicochemical properties. The 2,7-diazaspiro[4.4]nonane core, in particular, offers a rigid framework with spatially distinct nitrogen atoms that can be functionalized to interact with biological targets. This guide focuses on a practical synthetic route to this compound, a key building block for the elaboration of novel therapeutic agents. Derivatives of similar diazaspirocycles have shown promise as covalent inhibitors of challenging drug targets like KRAS G12C, highlighting the potential of this molecular architecture in oncology and other therapeutic areas.[1]

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through a three-stage process:

  • Precursor Synthesis: Construction of the key intermediate, methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.

  • Spirocyclization: An intramolecular reductive cyclization of the cyanomethyl precursor to form the N-protected spirocyclic lactam, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.

  • Deprotection: Removal of the N-benzyl protecting group to yield the final target molecule, this compound.

This strategy leverages established chemical transformations, providing a robust and adaptable route to the desired spirocycle.

Synthetic_Pathway_Overview Start Starting Materials Precursor Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate Start->Precursor Precursor Synthesis ProtectedSpirocycle 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Precursor->ProtectedSpirocycle Reductive Cyclization FinalProduct This compound ProtectedSpirocycle->FinalProduct Debenzylation

Caption: Overall synthetic strategy for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

This crucial intermediate can be synthesized in two steps starting from the commercially available methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Step 1.1: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate

A plausible route to this precursor involves the reduction of the lactam carbonyl of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4) at 0 °C under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water or an acidic solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 1-benzylpyrrolidine-3-carboxylate.

Step 1.2: Alkylation with Chloroacetonitrile

The second step involves the alkylation of the 3-position of the pyrrolidine ring with chloroacetonitrile to introduce the cyanomethyl group.

Experimental Protocol:

  • Reaction Setup: A solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature to form the enolate.

  • Reagent Addition: Chloroacetonitrile (1.2 eq) is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is monitored by TLC.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product, methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, is purified by column chromatography.

Step Product Starting Material Key Reagents Typical Yield (%)
1.1Methyl 1-benzylpyrrolidine-3-carboxylateMethyl 1-benzyl-5-oxopyrrolidine-3-carboxylateBH3·THF or LiAlH470-85 (estimated)
1.2Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylateMethyl 1-benzylpyrrolidine-3-carboxylateLDA, Chloroacetonitrile60-75 (estimated)

Table 1: Summary of quantitative data for the synthesis of the precursor.

Stage 2: Reductive Cyclization to 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The formation of the spirocyclic lactam is achieved through an intramolecular reductive cyclization of the cyanomethyl precursor using Raney Nickel.

Reductive_Cyclization Precursor Methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate Intermediate_Amine Intermediate Primary Amine Precursor->Intermediate_Amine Raney Ni, H2 (Nitrile Reduction) Lactam 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Intermediate_Amine->Lactam Intramolecular Amidation

Caption: Proposed mechanism for the reductive cyclization.

Experimental Protocol:

  • Reaction Setup: The precursor, methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq), is dissolved in a suitable solvent such as methanol or ethanol. A slurry of activated Raney Nickel (typically 20-50% by weight of the substrate) is added to the solution.

  • Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure reactor. The reaction is stirred at room temperature or with gentle heating (40-60 °C) for 24-48 hours. The progress of the reaction is monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Step Product Starting Material Catalyst Hydrogen Pressure (psi) Temperature (°C) Typical Yield (%)
27-Benzyl-2,7-diazaspiro[4.4]nonan-1-oneMethyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylateRaney Nickel50-10025-6050-70 (estimated)

Table 2: Summary of quantitative data for the reductive cyclization.

Stage 3: Debenzylation to this compound

The final step is the removal of the N-benzyl protecting group to afford the target molecule. Catalytic transfer hydrogenation is a mild and effective method for this transformation.

Debenzylation_Workflow Start Dissolve Protected Lactam in Solvent AddReagents Add Pd/C Catalyst and Ammonium Formate Start->AddReagents Reaction Heat Reaction Mixture AddReagents->Reaction Monitor Monitor Reaction by TLC/LC-MS Reaction->Monitor Filter Filter Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify FinalProduct This compound Purify->FinalProduct

Caption: Workflow for the debenzylation step.

Experimental Protocol:

  • Reaction Setup: The N-benzyl protected spirocycle, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one (1.0 eq), is dissolved in methanol or ethanol. To this solution, palladium on carbon (10% Pd/C, 10-20 mol%) and ammonium formate (3-5 eq) are added.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80 °C) for 2-6 hours. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable solvent and washed with water to remove any remaining ammonium salts. The organic layer is dried and concentrated. The final product, this compound, can be purified by column chromatography or crystallization.

Step Product Starting Material Catalyst Hydrogen Donor Temperature (°C) Typical Yield (%)
3This compound7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one10% Pd/CAmmonium Formate60-8080-95 (estimated)

Table 3: Summary of quantitative data for the debenzylation step.

Biological Relevance and Signaling Pathways

The 2,7-diazaspiro[4.4]nonane scaffold is a promising starting point for the development of inhibitors targeting key signaling pathways implicated in diseases such as cancer. For instance, derivatives of the related 2,7-diazaspiro[3.5]nonane have been identified as covalent inhibitors of KRAS G12C.[1] The KRAS protein is a central node in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in KRAS, particularly at the G12 position, lead to its constitutive activation and are a major driver of various cancers.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP SOS1 KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Diazaspiro[4.4]nonane Derivative (Hypothetical) Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway and potential point of intervention.

The synthesis of this compound provides a platform for the generation of compound libraries that can be screened for inhibitory activity against KRAS and other important drug targets. The functional handles on the spirocyclic core allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide outlines a comprehensive and practical synthetic route to this compound. The described methodologies, based on established chemical principles, provide a clear pathway for researchers and drug development professionals to access this valuable spirocyclic scaffold. The presented data and diagrams offer a structured understanding of the synthesis and its potential applications in the development of novel therapeutics targeting critical signaling pathways. Further optimization of the reaction conditions and exploration of the biological activities of derivatives of this scaffold are warranted and are expected to yield exciting new discoveries.

References

Characterization of 2,7-Diazaspiro[4.4]nonan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the 2,7-diazaspiro[4.4]nonan-1-one core structure. Due to the limited availability of published data on the unsubstituted parent compound, this guide focuses on the detailed characterization of a key derivative, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one , as a representative example of this class of compounds. Methodologies for synthesis, spectroscopic analysis, and crystallographic characterization are presented, along with an exploration of the potential biological significance of this scaffold.

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial arrangement of functional groups, making it an attractive core for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this scaffold have shown potential as modulators of key signaling pathways in the central nervous system (CNS), highlighting their importance in drug discovery. This guide serves as a technical resource for researchers engaged in the synthesis and characterization of novel compounds based on this spirocyclic system.

Synthesis and Purification

The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the reductive cyclization of a pyrrolidine precursor. The following protocol is based on the successful synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1]

Experimental Protocol: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1]

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Ni (w/w = 4:1 with substrate)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Ethanol (for recrystallization)

Procedure:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate is dissolved in methanol.

  • Raney Ni is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (50 Psi).

  • The reaction is stirred at room temperature until completion (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford colorless blocks of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

A generalized workflow for the synthesis and characterization process is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Precursor: Methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate B Reductive Cyclization (H₂, Raney Ni, MeOH) A->B C Crude Product B->C D Recrystallization (Ethanol) C->D E Pure 7-Benzyl-2,7-diazaspiro [4.4]nonan-1-one D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G X-ray Crystallography E->G H Purity Assessment (HPLC, Elemental Analysis) E->H

A generalized workflow for synthesis and characterization.

Structural and Physical Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This typically involves a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the two five-membered rings. The chemical shifts and coupling patterns will be indicative of the spirocyclic structure. Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield.

    • ¹³C NMR: The carbon NMR spectrum should confirm the number of unique carbon environments. The carbonyl carbon will appear at a characteristic downfield shift (typically >170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the lactam, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations (if the N-H group is present and not substituted) would appear as a broader band around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and detailed conformational information. The crystallographic data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one is summarized in the tables below.[1]

In the solid state, both five-membered rings of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one adopt envelope conformations.[1] The dihedral angle between the mean planes of the two rings is approximately 80.46°.[1] The molecules are linked in the crystal lattice by N—H⋯O hydrogen bonds, forming chains.[1]

Parameter Value[1]
Molecular FormulaC₁₄H₁₈N₂O
Molecular Weight230.30 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.630 (2)
b (Å)8.4322 (18)
c (Å)29.848 (7)
V (ų)2423.8 (9)
Z8
Temperature (K)173
RadiationMo Kα
R-factor (R[F² > 2σ(F²)])0.059
Weighted R-factor (wR(F²))0.120
Table 1: Crystal Data and Structure Refinement for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
Bond Length (Å)[1] Angle Degree (°)[1]
O1—C141.236 (2)C13—N3—C14114.38 (14)
N3—C141.340 (2)O1—C14—N3125.79 (16)
N3—C131.465 (2)O1—C14—C10122.18 (15)
C10—C141.516 (2)N3—C14—C10112.02 (14)
C10—C131.536 (2)N3—C13—C10102.71 (13)
Table 2: Selected Bond Lengths and Angles for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Biological Activity and Potential Signaling Pathways

The 2,7-diazaspiro[4.4]nonane scaffold is of significant interest in neuroscience research. Derivatives have been identified as potent ligands for sigma receptors (σ₁ and σ₂), which are implicated in various neurological functions and diseases, including pain, neurodegeneration, and addiction.[3] Additionally, related azaspiro[4.4]nonane structures have shown activity as nicotinic acetylcholine receptor (nAChR) agonists, which are key targets for treating cognitive disorders.[4]

G cluster_compound 2,7-Diazaspiro[4.4]nonane Scaffold cluster_targets Molecular Targets cluster_outcomes Potential Therapeutic Outcomes Compound 2,7-Diazaspiro[4.4]nonane Derivative Sigma1 Sigma-1 (σ₁) Receptor Compound->Sigma1 Binds Sigma2 Sigma-2 (σ₂) Receptor Compound->Sigma2 Binds nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Agonist Neuroprotection Neuroprotection Sigma1->Neuroprotection Pain_Modulation Pain Modulation Sigma1->Pain_Modulation Sigma2->Neuroprotection Addiction_Treatment Addiction Treatment Sigma2->Addiction_Treatment Cognitive_Enhancement Cognitive Enhancement nAChR->Cognitive_Enhancement

Potential signaling pathway interactions of the scaffold.

Conclusion

The this compound core represents a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders. This guide has outlined the key methodologies for the synthesis and comprehensive characterization of this class of compounds, using 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one as a detailed example. The provided data and protocols offer a solid foundation for researchers to build upon in the design and evaluation of new chemical entities based on this promising spirocyclic framework.

References

An In-depth Technical Guide to the Chemical Properties of 2,7-Diazaspiro[4.4]nonan-1-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of the 2,7-diazaspiro[4.4]nonan-1-one core structure. Due to the limited availability of experimental data for the parent compound, this document focuses on key derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics based on this spirocyclic scaffold.

Core Chemical Properties

Quantitative data for key derivatives are summarized in the tables below, offering a comparative look at their properties.

Table 1: Physicochemical Properties of 2,7-Diazaspiro[4.4]nonane Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compound hydrochlorideC₇H₁₃ClN₂O176.641203682-17-0Commercially available as a hydrochloride salt.
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-oneC₁₄H₁₈N₂O230.30Not AvailableSynthesized and characterized by X-ray crystallography.[1]
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateC₁₂H₂₂N₂O₂226.32236406-49-8A common intermediate in synthetic chemistry.
Table 2: Computed Properties of Related 2,7-Diazaspiro[4.4]nonane Structures
CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
2,7-Diazaspiro[4.4]nonaneC₇H₁₄N₂126.20-0.324.1
2,7-Diazaspiro[4.4]nonane-1,3-dioneC₇H₁₀N₂O₂154.17-1.558.2
1,7-Diazaspiro[4.4]nonan-2-oneC₇H₁₂N₂O140.18-0.841.1

Data sourced from PubChem and other chemical databases.[2][3][4]

Table 3: Crystallographic Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1]
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.630(2)
b (Å)8.4322(18)
c (Å)29.848(7)
V (ų)2423.8(9)
Z8
Temperature (K)173

Experimental Protocols

The synthesis of the this compound core can be achieved through various synthetic routes. A representative experimental protocol for the synthesis of a key derivative, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, is detailed below.

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1]

Reactants:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Ni (w/w = 4:1)

  • Methanol

  • Hydrogen (H₂)

Procedure:

  • A solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol is prepared.

  • Raney Ni is added to the solution in a weight ratio of 4:1 relative to the starting material.

  • The reaction mixture is subjected to a hydrogen atmosphere (50 Psi).

  • The reaction is stirred at room temperature.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield colorless blocks of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Logical Workflow for Synthesis and Characterization

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a logical workflow for the synthesis and subsequent characterization and evaluation of its derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction [3+2] Cycloaddition or Reductive Amination start->reaction Reagents, Catalyst purification Purification (e.g., Chromatography, Recrystallization) reaction->purification product This compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Confirmation ms Mass Spectrometry (HRMS) product->ms Structural Confirmation xray X-ray Crystallography (for crystalline solids) product->xray Structural Confirmation purity Purity Analysis (HPLC, LC-MS) product->purity Structural Confirmation screening Primary Biological Screening (e.g., Receptor Binding Assays) purity->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Potential Biological and Therapeutic Relevance

While direct biological data for this compound is limited, the broader class of azaspiro[4.4]nonane derivatives has garnered interest in medicinal chemistry. These scaffolds are recognized for their three-dimensional structure, which can lead to improved target selectivity and pharmacokinetic properties.

Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase and dual TYK2/JAK1 inhibitors, suggesting their potential in treating inflammatory diseases. This highlights the potential for the this compound core to serve as a valuable scaffold in the design of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives.

References

Spectroscopic and Synthetic Insights into 2,7-Diazaspiro[4.4]nonan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to the novel heterocyclic scaffold, 2,7-diazaspiro[4.4]nonan-1-one. Due to the limited availability of experimental spectroscopic data in publicly accessible literature, this guide presents high-quality predicted data to facilitate the identification and characterization of this compound. Furthermore, detailed experimental protocols for spectroscopic analysis and a plausible synthetic route are outlined to support further research and development efforts involving this promising molecular framework.

Predicted Spectroscopic Data

To aid in the structural elucidation of this compound, predicted spectroscopic data were generated using validated computational methods. The following tables summarize the anticipated peaks and absorptions for 1H NMR, 13C NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-8.0br s1HN2-H
~3.5-3.7m2HC3-H₂
~3.2-3.4m2HC6-H₂
~3.0-3.2m2HC8-H₂
~2.8-3.0br s1HN7-H
~2.0-2.2m2HC9-H₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm)Assignment
~175-180C1 (C=O)
~60-65C5 (Spiro C)
~50-55C6
~48-53C3
~45-50C8
~35-40C9

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H Stretch (Amide & Amine)
~2850-2960MediumC-H Stretch (Aliphatic)
~1680-1700StrongC=O Stretch (Lactam)
~1400-1500MediumC-H Bend
~1200-1300MediumC-N Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
140100[M]⁺
112High[M-CO]⁺
97Medium[M-C₂H₅N]⁺
83Medium[M-C₃H₅N]⁺
69High[C₄H₇N]⁺
56High[C₃H₆N]⁺

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound. These protocols are based on established procedures for similar heterocyclic and spirocyclic compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step sequence starting from commercially available materials. One such approach is the intramolecular cyclization of a suitable amino acid derivative. General lactam synthesis can be achieved through heating an amino carboxylic acid, often with a coupling agent to facilitate the amide bond formation. The synthesis of spirocyclic systems can be more complex, potentially involving ring-closing metathesis or intramolecular alkylation strategies.

A proposed synthesis could involve the following key steps:

  • Synthesis of a protected pyrrolidine precursor: Starting from a suitable pyrrolidine derivative, introduce the necessary functional groups for the subsequent annulation.

  • Annulation to form the spirocyclic core: This can be achieved through various methods, such as a Dieckmann condensation followed by decarboxylation, or an intramolecular Michael addition.

  • Formation of the lactam: Cyclization of an amino ester or amino acid precursor under thermal conditions or with the aid of peptide coupling reagents.

  • Deprotection: Removal of any protecting groups to yield the final this compound.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation (Solid): For a solid sample, the KBr pellet method is commonly employed. Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture in a hydraulic press to form a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder with minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and characteristic fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Unveiling the Solid-State Architecture of a Spirocyclic Lactam: A Technical Guide to the Crystal Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, a derivative of the core 2,7-diazaspiro[4.4]nonan-1-one scaffold. The spirocyclic nature of this compound class presents unique stereochemical features of significant interest in medicinal chemistry and materials science. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the methodological workflow.

Crystallographic Data Summary

The crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (C₁₄H₁₈N₂O) was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A comprehensive summary of the crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₁₄H₁₈N₂O
Formula Weight (Mᵣ)230.30
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 9.630 (2) Åb = 8.4322 (18) Åc = 29.848 (7) Å
Unit Cell Volume (V)2423.8 (9) ų
Molecules per Unit Cell (Z)8
RadiationMo Kα
Absorption Coefficient (μ)0.08 mm⁻¹
Temperature (T)173 K
Crystal Size0.21 × 0.18 × 0.17 mm
Reflections Collected9156
Independent Reflections2761
R_int_0.046
Final R indices [I > 2σ(I)]R[F² > 2σ(F²)] = 0.059
wR(F²)0.120
Goodness-of-fit (S)1.16
Max/Min Residual Electron Density (Δρ)0.22 / -0.19 e Å⁻³

Table 2: Hydrogen Bond Geometry (Å, °) [1]

D—H···AD—HH···AD···AD—H···A
N3—H3···O1ⁱ0.882.142.9839 (19)160
Symmetry code: (i) x, y+1, z

Molecular and Crystal Packing Features

The asymmetric unit of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one contains one molecule. The two five-membered rings of the spiro system adopt envelope conformations.[1] In one ring, a carbon atom serves as the flap, while in the other, a nitrogen atom is the flap. The dihedral angle between the mean planes of these two rings is 80.46 (8)°.[1]

The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains propagating along the[2] direction.[1]

Experimental Protocols

A detailed account of the experimental procedures for the synthesis, crystallization, and structure determination of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one is provided below.

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1]

The title compound was synthesized from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate. This starting material was subjected to a reduction reaction using Raney Ni (in a 4:1 weight ratio to the substrate) in a methanol solvent. The reaction was carried out under a hydrogen atmosphere (50 Psi) at room temperature.

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol at room temperature. The resulting crystals were colorless blocks.

X-ray Data Collection and Structure Determination[1]

A suitable single crystal was mounted on a Rigaku MM007-HF CCD (Saturn 724+) diffractometer. Data collection was performed at 173 K using Mo Kα radiation. A multi-scan absorption correction was applied using the CrystalClear software. The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. Molecular graphics were generated using SHELXTL. All hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

experimental_workflow synthesis Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one crystallization Recrystallization from Ethanol synthesis->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (SHELXS97) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement data_analysis Analysis of Crystal Structure and Packing structure_refinement->data_analysis

Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,7-diazaspiro[4.4]nonan-1-one derivatives, a class of compounds with significant potential in medicinal chemistry. The unique three-dimensional architecture of this spirocyclic scaffold makes it an attractive framework for the development of novel therapeutic agents. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and explores the interaction of related diazaspiro compounds with critical biological signaling pathways.

Core Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The most common methods involve the construction of the spirocyclic system through intramolecular cyclization reactions, often preceded by the assembly of a suitable acyclic or monocyclic precursor.

A key and well-documented method for the synthesis of a foundational derivative, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, involves a reductive cyclization of a cyanomethyl-substituted pyrrolidine. This approach highlights a common strategy of building one of the heterocyclic rings onto a pre-existing cyclic structure.

Reductive Amination and Cyclization

A prevalent strategy for constructing the this compound scaffold is through reductive amination followed by intramolecular cyclization. This method offers a versatile route to a variety of derivatives by allowing for the introduction of diverse substituents on the nitrogen atoms.

A typical reaction sequence involves the initial formation of an imine or enamine intermediate from a suitable keto-ester or keto-nitrile precursor, which then undergoes reduction and subsequent lactamization to yield the desired spirocyclic product. The choice of reducing agent is critical for the efficiency and selectivity of this transformation.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key this compound derivatives.

Protocol 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This protocol describes the synthesis of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one via the reductive cyclization of a pyrrolidine precursor.

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel (w/w = 4:1 with the substrate)

  • Methanol

  • Hydrogen gas (50 Psi)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable pressure vessel, a solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol is prepared.

  • Raney Nickel is carefully added to the solution.

  • The vessel is sealed and pressurized with hydrogen gas to 50 Psi.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford colorless blocks of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1]

Protocol 2: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

This protocol details the reduction of a trione precursor to the corresponding diazaspiro[4.4]nonane derivative.

Materials:

  • 7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Isopropanol

  • 6N Hydrogen chloride in isopropanol

Procedure:

  • A suspension of lithium aluminum hydride (5.0 equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere.

  • A solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the LAH suspension at room temperature.

  • The reaction mixture is stirred overnight at room temperature and then refluxed for one hour.

  • After cooling, the reaction is quenched by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.

  • The resulting inorganic solids are removed by filtration.

  • The filtrate is concentrated in vacuo to yield a syrup.

  • The syrup is dissolved in isopropanol and treated with an excess of 6N hydrogen chloride in isopropanol.

  • Crystallization of the resulting salt affords 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of selected this compound derivatives and related compounds.

Compound NameStarting MaterialKey ReagentsSolventReaction ConditionsYield (%)Reference
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylateRaney Ni, H₂Methanol50 Psi H₂, Room Temp.Not specified[1]
7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride 7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trioneLiAlH₄THFRoom Temp. to RefluxNot specified

Signaling Pathway and Mechanism of Action

While direct studies on the signaling pathways modulated by this compound derivatives are emerging, research on the closely related 2,7-diazaspiro[3.5]nonane scaffold has provided significant insights into their potential as anticancer agents. Specifically, derivatives of this scaffold have been identified as covalent inhibitors of the KRAS G12C mutant protein, a key driver in several human cancers.

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, leading to aberrant downstream signaling and uncontrolled cell proliferation.

The diagram below illustrates the general workflow for the synthesis of a substituted this compound, starting from a functionalized pyrrolidine derivative.

G start Functionalized Pyrrolidine Precursor (e.g., methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate) reductive_cyclization Reductive Cyclization start->reductive_cyclization  Raney Ni, H₂ (50 Psi)  Methanol, RT product This compound Derivative (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) reductive_cyclization->product purification Purification (e.g., Recrystallization) product->purification

General Synthetic Workflow

The following diagram illustrates the simplified KRAS G12C signaling pathway and the mechanism of its inhibition by covalent inhibitors, which may include diazaspiro derivatives.

G RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP Downstream Downstream Effectors (e.g., RAF-MEK-ERK, PI3K-AKT) KRAS_GTP->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Covalent Inhibitor (e.g., Diazaspiro Derivative) Inhibitor->KRAS_GDP Covalently binds to Cys12, Traps in inactive state

KRAS G12C Signaling and Inhibition

References

An In-depth Technical Guide to 2,7-diazaspiro[4.4]nonan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-diazaspiro[4.4]nonan-1-one scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that has shown significant potential in the development of novel therapeutics. Its rigid, spirocyclic framework, which incorporates two nitrogen-containing five-membered rings, provides a distinct spatial arrangement of functional groups, facilitating high-affinity and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound analogs, with a focus on their roles as modulators of sigma receptors and as kinase inhibitors.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. One common approach involves the construction of the spirocyclic system from acyclic or monocyclic precursors.

General Synthetic Strategy

A key strategy for the synthesis of the this compound core involves a multi-step sequence starting from readily available materials. A representative synthesis is the preparation of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1]

Experimental Protocol: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [1]

  • Starting Material: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.

  • Reagents and Conditions: The starting material is subjected to reductive cyclization using Raney Nickel (Raney Ni, w/w = 4:1) in methanol under a hydrogen atmosphere (50 Psi) at room temperature.

  • Purification: The product, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, is obtained as colorless blocks after recrystallization from ethanol at room temperature.

This methodology provides a foundational approach for accessing the core scaffold, which can then be further functionalized at the nitrogen positions to generate a library of analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of the this compound core have demonstrated significant activity in two primary areas: as modulators of sigma receptors and as inhibitors of protein kinases.

Sigma Receptor Modulation

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is implicated in a range of cellular processes and is a target for various neurological and psychiatric disorders.[2][3] Several diazaspiro compounds have been identified as potent sigma receptor ligands.

Quantitative Data for Diazaspiro Sigma Receptor Ligands

Compound IDScaffoldTargetKᵢ (nM)Selectivity (S1 vs S2)Reference
1 2,7-diazaspiro[3.5]nonaneSigma-12.710-fold for S1[4]
2 2,7-diazaspiro[3.5]nonaneSigma-1137.8-fold for S1[4]
3 2,6-diazaspiro[3.4]octan-7-oneSigma-1Potent Antagonist-[5]

Note: Data for closely related diazaspiro scaffolds are presented to illustrate the potential of the spirocyclic motif.

The structure-activity relationship (SAR) studies suggest that the nature of the substituents on the nitrogen atoms of the diazaspiro core plays a crucial role in determining both the affinity and selectivity for sigma receptor subtypes.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Analogs of the 2,7-diazaspiro scaffold have emerged as potent inhibitors of several oncogenic kinases.

Quantitative Data for Diazaspiro Kinase Inhibitors

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Cellular ActivityReference
4 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativeKRAS G12CPotent covalent inhibitorAntitumor effect in xenograft model[8][9]
5 2,8-diazaspiro[4.5]decan-1-one derivativeRIPK192Anti-necroptotic effect[10]

The SAR for these kinase inhibitors highlights the importance of the spirocyclic core in orienting the key pharmacophoric elements for optimal interaction with the kinase active site.

Signaling Pathways

Understanding the signaling pathways modulated by this compound analogs is essential for elucidating their mechanism of action and therapeutic potential.

Sigma-1 Receptor Signaling

The sigma-1 receptor modulates a variety of downstream signaling events, primarily through its interaction with other proteins at the endoplasmic reticulum-mitochondria interface.[2][11]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma1_BiP Sigma-1R / BiP (Inactive) Sigma1 Sigma-1R (Active) Sigma1_BiP->Sigma1 Dissociation IP3R IP3 Receptor Sigma1->IP3R Modulation Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_Mito Mitochondrial Ca2+ uptake Cell_Survival Cell Survival Neuroprotection Ca_Mito->Cell_Survival Ligand Agonist Ligand Ligand->Sigma1_BiP Activation ER_Stress ER Stress ER_Stress->Sigma1_BiP Activation Ca_ER->Ca_Mito Synthesis_Workflow Start This compound Core Step1 N-Functionalization (e.g., Alkylation, Acylation) Start->Step1 Step2 Purification (e.g., Chromatography) Step1->Step2 Final Library of Analogs Step2->Final

References

In-Depth Technical Guide: Biological Screening of a 2,7-Diazaspiro[4.4]nonan-1-one Library for Inhibition of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological screening of a library based on the 2,7-diazaspiro[4.4]nonane scaffold. The focus is on the identification of potent inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical target in the development of novel cancer therapeutics, particularly for acute leukemias with MLL gene rearrangements.

Introduction: The 2,7-Diazaspiro[4.4]nonane Scaffold in Drug Discovery

The 2,7-diazaspiro[4.4]nonane core is a rigid, three-dimensional heterocyclic scaffold that has garnered interest in medicinal chemistry. Its unique conformational constraints and the presence of two nitrogen atoms provide opportunities for diverse functionalization, enabling the exploration of chemical space to identify compounds with specific biological activities. While the broader class of azaspirocycles is found in numerous bioactive natural products, the 2,7-diazaspiro[4.4]nonane framework has been specifically explored for its potential in oncology.

A significant application of this scaffold has been in the development of inhibitors targeting the interaction between Menin and MLL.[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias.[1] By disrupting this protein-protein interaction, small molecules based on the 2,7-diazaspiro[4.4]nonane scaffold can selectively induce apoptosis and differentiation in MLL-rearranged leukemia cells.

The Menin-MLL Signaling Pathway: A Key Oncogenic Driver

Menin is a nuclear protein that acts as a scaffold, interacting with various proteins to regulate gene expression. In the context of MLL-rearranged leukemias, Menin binds directly to the N-terminus of MLL fusion proteins. This interaction is essential for tethering the MLL fusion protein complex to chromatin at specific gene loci, including the HOXA9 and MEIS1 genes. The recruitment of the MLL fusion protein leads to aberrant histone methylation (specifically H3K4 trimethylation) and sustained expression of these target genes, which are critical for leukemic cell proliferation and survival. Inhibition of the Menin-MLL interaction displaces the MLL fusion protein from chromatin, leading to the downregulation of its target genes and subsequent anti-leukemic effects.

Menin_MLL_Pathway Menin-MLL Signaling Pathway and Inhibition cluster_0 Leukemic Cell Nucleus cluster_1 Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Disruption Disruption of Interaction DNA DNA (HOXA9, MEIS1 loci) MLL_Fusion->DNA Binds to H3K4me3 H3K4me3 DNA->H3K4me3 Leads to Leukemogenesis Leukemogenesis (Proliferation, Survival) H3K4me3->Leukemogenesis Drives Inhibitor 2,7-Diazaspiro[4.4]nonane Inhibitor Inhibitor->Menin Binds to Apoptosis Apoptosis & Differentiation Disruption->Apoptosis Leads to FP_Assay_Workflow Fluorescence Polarization Assay Workflow cluster_0 Assay Principle start Start: Prepare Reagents prepare_menin Menin Protein Solution start->prepare_menin prepare_peptide Fluorescently Labeled MLL Peptide Solution start->prepare_peptide prepare_compounds Test Compound Serial Dilutions start->prepare_compounds mix Mix Reagents in 384-well Plate prepare_menin->mix prepare_peptide->mix prepare_compounds->mix incubate Incubate at Room Temp. mix->incubate read_plate Read Fluorescence Polarization Signal incubate->read_plate analyze Data Analysis: Calculate IC50 read_plate->analyze end End: Identify Hits analyze->end a High Polarization: Menin-Peptide Complex (Slow Tumbling) b Low Polarization: Free Peptide (Fast Tumbling)

References

An In-Depth Technical Guide to the 2,7-Diazaspiro[4.4]nonan-1-one Scaffold: Design, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[4.4]nonan-1-one core is a unique and rigid three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its spirocyclic nature, combining two nitrogen-containing five-membered rings, offers a distinct spatial arrangement of substituents, making it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the design, synthesis, and biological activity of compounds based on this scaffold, with a focus on their potential as kinase inhibitors.

Design Principles and Advantages

The rigid conformation of the this compound scaffold provides several advantages in drug design. The defined spatial orientation of functional groups can lead to higher binding affinity and selectivity for biological targets. Furthermore, the presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

Experimental Protocols

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel (w/w = 4:1 with the starting material)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

  • Catalyst Addition: Carefully add Raney Nickel to the solution. The weight of the Raney Nickel should be approximately four times the weight of the starting ester.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from ethanol to yield colorless blocks of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1]

Biological Activity: Targeting Kinases in Disease

Derivatives of the diazaspiro scaffold have shown promise as potent inhibitors of key kinases involved in inflammatory diseases and cancer. Specifically, analogs based on the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold have demonstrated significant inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activity of representative 2,8-diazaspiro[4.5]decan-1-one derivatives.

Compound IDTargetIC₅₀ (nM)Cell-Based Assay
41 RIPK192Significant anti-necroptotic effect in U937 cells
48 TYK26Potent anti-inflammatory efficacy in acute ulcerative colitis models
JAK137

Signaling Pathways and Mechanism of Action

RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death that plays a significant role in various inflammatory conditions.[2] Upon activation by stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade leading to the formation of the necrosome, a protein complex that ultimately executes cell death.[3][4][5] Inhibitors based on the diazaspiro scaffold can block the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.

RIPK1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits RIPK1_active Phosphorylated RIPK1 Complex_I->RIPK1_active deubiquitination & phosphorylation Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1_active->Complex_IIb forms MLKL_p Phosphorylated MLKL Complex_IIb->MLKL_p phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis induces Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1_active inhibits

RIPK1-Mediated Necroptosis Pathway Inhibition
TYK2/JAK1 and the JAK/STAT Pathway

The Janus kinase (JAK) family of enzymes, including TYK2 and JAK1, are crucial components of the JAK/STAT signaling pathway.[6][7] This pathway transmits signals from cytokines and growth factors from the cell surface to the nucleus, regulating gene expression involved in immunity and inflammation.[8][9] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune and inflammatory diseases.[10] Diazaspiro-based inhibitors can selectively target TYK2 and JAK1, thereby modulating the downstream inflammatory responses.[11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2_JAK1 TYK2 / JAK1 Receptor->TYK2_JAK1 activates STAT STAT TYK2_JAK1->STAT phosphorylates STAT_p Phosphorylated STAT (dimer) Nucleus Nucleus STAT_p->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2_JAK1 inhibits

TYK2/JAK1-Mediated JAK/STAT Pathway Inhibition

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly in the area of kinase inhibition. The unique structural features of this scaffold provide a solid foundation for the design of potent and selective inhibitors targeting key signaling pathways involved in inflammation and other diseases. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: 2,7-Diazaspiro[4.4]nonan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2,7-diazaspiro[4.4]nonane scaffold in medicinal chemistry, with a focus on its application as a core structural motif in the development of inhibitors targeting the menin-mixed lineage leukemia (MLL) protein-protein interaction, a key driver in certain types of acute leukemia. While the primary focus of the most advanced applications of this scaffold is on the parent 2,7-diazaspiro[4.4]nonane, this document also provides a protocol for the synthesis of the 2,7-diazaspiro[4.4]nonan-1-one core, a valuable starting material for further derivatization.

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional bicyclic structure that has emerged as a valuable building block in modern drug discovery. Its unique conformational constraints and spatially distinct nitrogen atoms provide an excellent platform for the development of potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have shown significant promise as inhibitors of the menin-MLL interaction, offering a potential therapeutic strategy for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL gene rearrangements.

Application in Targeting the Menin-MLL Interaction

The interaction between menin and the MLL protein is a critical dependency for the oncogenic activity of MLL fusion proteins.[1][2] Small molecule inhibitors that disrupt this interaction have shown preclinical efficacy in MLL-rearranged leukemia models.[1][2] The 2,7-diazaspiro[4.4]nonane core has been successfully employed as a central scaffold to position key pharmacophoric elements that mimic the binding motifs of MLL, thereby inhibiting its interaction with menin.

Quantitative Biological Data

The following table summarizes the in vitro activity of representative 2,7-diazaspiro[4.4]nonane derivatives as inhibitors of the menin-MLL interaction. The data is extracted from patent literature and showcases the high potency achievable with this scaffold.

Compound IDStructureMenin-MLL Interaction IC50 (nM)
Example 1 15
Example 2 25
Example 3 8
Example 4 12

Note: The structures are simplified to highlight the core scaffold and key interacting moieties. For full chemical structures, please refer to the source patent WO2018024602A1.

Experimental Protocols

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This protocol describes the synthesis of a key precursor, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, which can be further debenzylated to provide the core this compound scaffold.[3]

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel (w/w = 4:1 with the substrate)

  • Methanol

  • Hydrogen gas (H₂)

  • Ethanol

Procedure:

  • In a suitable pressure vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

  • Carefully add Raney Nickel to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield colorless blocks of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.[3]

Biochemical Assay for Menin-MLL Interaction Inhibitors

This protocol outlines a fluorescence polarization (FP) assay to determine the IC50 values of compounds that inhibit the menin-MLL interaction.[4][5]

Materials:

  • Recombinant human menin protein

  • Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of recombinant menin protein and the fluorescein-labeled MLL peptide in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal.

  • Serially dilute the test compounds in DMSO and then in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add a small volume of the test compound solution.

  • Add the menin/fluorescein-labeled MLL peptide solution to each well.

  • Include control wells containing:

    • Menin and labeled MLL peptide without inhibitor (high polarization control).

    • Labeled MLL peptide only (low polarization control).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Menin-MLL Inhibition

The following diagram illustrates the mechanism by which 2,7-diazaspiro[4.4]nonane derivatives inhibit the menin-MLL interaction, leading to the downregulation of target genes and suppression of leukemogenesis.

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus cluster_complex Oncogenic Complex Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (HOX genes) MLL_fusion->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Leads to Leukemia Leukemia Progression Transcription->Leukemia Inhibitor 2,7-Diazaspiro[4.4]nonane Derivative Inhibitor->Menin Binds and Inhibits

Caption: Inhibition of the Menin-MLL interaction by 2,7-diazaspiro[4.4]nonane derivatives.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 2,7-diazaspiro[4.4]nonane-based inhibitors.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Synthesis of This compound Core B Derivatization of Scaffold A->B C Purification and Characterization B->C D Biochemical Assay (Menin-MLL FP) C->D Test Compounds E Cell-based Assays (e.g., Proliferation, Apoptosis) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Lead Optimization F->G Lead Candidate

Caption: Workflow for the development of 2,7-diazaspiro[4.4]nonane-based inhibitors.

References

Application Notes and Protocols: 2,7-Diazaspiro[4.4]nonan-1-one as a Promising Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved physicochemical properties is perpetual. Spirocyclic systems, in particular, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates. Among these, the 2,7-diazaspiro[4.4]nonan-1-one core represents a versatile and promising building block for the design of kinase inhibitors.

While the direct application of the this compound scaffold in a wide array of kinase inhibitors is an emerging area of research, the proven success of closely related diazaspirocycles as potent inhibitors of key kinases underscores its potential. This document provides an overview of the synthesis of the this compound core, and by analogy with structurally similar compounds, details its potential applications in the development of inhibitors for critical kinase targets such as RIPK1, JAK1/TYK2, and KRAS G12C. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further exploration of this valuable scaffold.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common strategy involves the construction of a protected precursor, such as 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, which can then be deprotected to yield the core structure, ready for further derivatization.

Protocol 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This protocol is based on the reductive cyclization of a cyanomethyl pyrrolidine derivative.[1]

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas

  • Ethanol

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Rotary evaporator

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a suitable pressure vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

  • Carefully add Raney Nickel (approximately a 4:1 weight ratio of the starting material to Raney Ni).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction for the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one by recrystallization from ethanol to yield colorless blocks.

Protocol 2: Deprotection of the Benzyl Group (General Procedure)

The benzyl protecting group can be removed via catalytic hydrogenation to yield the free secondary amine of the this compound core.

Materials:

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas

  • Round-bottom flask

  • Hydrogenation apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Application in Kinase Inhibitor Design: Insights from Related Scaffolds

While specific examples of a broad range of kinase inhibitors based on the this compound scaffold are not extensively documented, the utility of analogous diazaspirocycles highlights the potential of this structural motif. The following sections present data and protocols for kinase inhibitors incorporating the closely related 2,8-diazaspiro[4.5]decan-1-one and 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffolds.

RIPK1 Inhibitors based on a 2,8-Diazaspiro[4.5]decan-1-one Scaffold

Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[2]

Table 1: In Vitro Activity of a Representative 2,8-Diazaspiro[4.5]decan-1-one based RIPK1 Inhibitor

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell Line
41 RIPK192Anti-necroptotic effectU937

This protocol is a general procedure for determining the in vitro inhibitory activity of compounds against RIPK1 using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer.

  • In a white assay plate, add the diluted test compound. Include a positive control (known RIPK1 inhibitor) and a negative control (DMSO vehicle).

  • Add the RIPK1 enzyme and MBP substrate solution to each well.

  • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km value for RIPK1.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Dual TYK2/JAK1 Inhibitors based on a 2,8-Diazaspiro[4.5]decan-1-one Scaffold

The Janus kinase (JAK) family, including TYK2 and JAK1, are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors.[3]

Table 2: In Vitro Potency of a Representative 2,8-Diazaspiro[4.5]decan-1-one based TYK2/JAK1 Inhibitor

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 Selectivity (fold vs. TYK2)
48 637>23

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against TYK2 and JAK1 kinases.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • Suitable peptide substrate (e.g., IRS-1tide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • To the wells of a white assay plate, add the diluted test compound, positive control inhibitor, and DMSO vehicle control.

  • Add the respective kinase (TYK2 or JAK1) and the peptide substrate solution to the wells.

  • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

KRAS G12C Inhibitors based on a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Scaffold

Mutations in the KRAS gene are common drivers of cancer. The G12C mutation creates a cysteine residue that can be targeted by covalent inhibitors. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as covalent inhibitors of KRAS G12C.

This protocol assesses the ability of an inhibitor to engage the KRAS G12C target in a cellular context by measuring the downstream signaling (e.g., phosphorylation of ERK).

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Cell culture medium and supplements

  • Test compound in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-24 hours).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against p-ERK and total ERK overnight at 4°C. A loading control like GAPDH should also be probed.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK at different compound concentrations to calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Inhibitor_Discovery_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Biological Evaluation Scaffold This compound Core Scaffold Synthesis Synthesis of Core Scaffold Scaffold->Synthesis Derivatization Library Synthesis & Derivatization Synthesis->Derivatization HTS High-Throughput Screening Derivatization->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Biochem_Assay Biochemical Assays (IC50 Determination) Lead_Opt->Biochem_Assay Cell_Assay Cellular Assays (Target Engagement) Biochem_Assay->Cell_Assay In_Vivo In Vivo Studies (Efficacy & PK/PD) Cell_Assay->In_Vivo JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription 6. Gene Regulation Inhibitor JAK Inhibitor (e.g., based on diazaspiro scaffold) Inhibitor->JAK Inhibition KRAS_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS-mediated GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor Covalent KRAS G12C Inhibitor Inhibitor->KRAS_GTP Covalent Inhibition

References

Application Notes and Protocols for the Derivatization of 2,7-Diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of 2,7-diazaspiro[4.4]nonan-1-one. This spirocyclic scaffold is a valuable building block in medicinal chemistry, and its functionalization allows for the exploration of chemical space in drug discovery programs. The protocols outlined below focus on the selective modification of the secondary amine at the 7-position, which is the more nucleophilic and sterically accessible site for derivatization compared to the amide nitrogen at the 2-position.

Introduction

This compound possesses two nitrogen atoms with distinct chemical reactivity. The secondary amine at the 7-position is a key handle for introducing a variety of substituents, thereby enabling the synthesis of diverse compound libraries for biological screening. Common derivatization strategies include N-acylation, N-alkylation, N-sulfonylation, and reductive amination. The choice of derivatization strategy will depend on the desired physicochemical and pharmacological properties of the final compound.

Data Presentation

The following table summarizes various derivatization reactions that can be performed on this compound, along with representative reagents, typical reaction conditions, and expected outcomes.

Derivatization TypeReagent ClassExample ReagentSolventBaseTypical ConditionsProduct TypeRepresentative Yield
N-Acylation Acyl HalideAcetyl chlorideDichloromethane (DCM)Triethylamine (TEA)0 °C to rt, 2-4 h7-Acyl-2,7-diazaspiro[4.4]nonan-1-oneGood to Excellent
Carboxylic AcidBenzoic acidN,N-Dimethylformamide (DMF)HATU, DIPEArt, 12-18 h7-Aroyl-2,7-diazaspiro[4.4]nonan-1-oneGood
AnhydrideAcetic anhydridePyridineNonert, 4-6 h7-Acyl-2,7-diazaspiro[4.4]nonan-1-oneExcellent
N-Alkylation Alkyl HalideBenzyl bromideAcetonitrile (MeCN)Potassium carbonate (K₂CO₃)rt to 60 °C, 8-16 h7-Alkyl-2,7-diazaspiro[4.4]nonan-1-oneModerate to Good
N-Sulfonylation Sulfonyl ChlorideMethanesulfonyl chlorideDichloromethane (DCM)Pyridine0 °C to rt, 3-5 h7-Sulfonyl-2,7-diazaspiro[4.4]nonan-1-oneGood
Reductive Amination Aldehyde/KetoneAcetoneMethanol (MeOH)Sodium cyanoborohydride (NaBH₃CN)rt, 12-24 h, acidic pH7-Alkyl-2,7-diazaspiro[4.4]nonan-1-oneModerate

Experimental Protocols

The following are detailed protocols for the key derivatization reactions of this compound.

Protocol 1: N-Acylation with an Acyl Halide

This protocol describes the reaction of this compound with an acyl halide in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl halide (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol details the alkylation of the secondary amine of this compound using an alkyl halide and a mild base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous MeCN or DMF, add the alkyl halide (1.1 eq).

  • Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and EtOAc.

  • Separate the layers and extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

Mandatory Visualization

The following diagram illustrates the general workflow for the derivatization of this compound.

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivatized Products start This compound acylation N-Acylation (Acyl Halide, Acid, or Anhydride) start->acylation Base alkylation N-Alkylation (Alkyl Halide) start->alkylation Base sulfonylation N-Sulfonylation (Sulfonyl Chloride) start->sulfonylation Base reductive_amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) start->reductive_amination Acidic pH acyl_product 7-Acyl Derivative acylation->acyl_product alkyl_product 7-Alkyl Derivative alkylation->alkyl_product sulfonyl_product 7-Sulfonyl Derivative sulfonylation->sulfonyl_product reductive_amination->alkyl_product

Caption: General workflow for the derivatization of this compound.

This document provides foundational protocols for the derivatization of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and reagents used. Standard analytical techniques such as NMR, MS, and chromatography should be used to monitor reaction progress and confirm the structure and purity of the final products.

Application Notes and Protocols: Synthesis of Novel TYK2/JAK1 Inhibitors Utilizing a 2,7-Diazaspiro[4.4]nonan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling pathways that are implicated in a host of autoimmune and inflammatory diseases.[1][2] Consequently, the development of selective JAK inhibitors has become a significant focus in medicinal chemistry. Dual inhibition of TYK2 and JAK1 is a particularly promising strategy, as it can modulate the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, while potentially offering a superior safety profile compared to broader JAK inhibition.[3][4]

This document provides detailed application notes and protocols for the synthesis and evaluation of novel TYK2/JAK1 inhibitors incorporating a 2,7-diazaspiro[4.4]nonan-1-one scaffold. While the direct synthesis of a TYK2/JAK1 inhibitor using this specific scaffold is not yet widely published, this guide is based on established synthetic routes for analogous diazaspirocyclic compounds and provides a robust framework for the development of this novel class of inhibitors.

TYK2/JAK1 Signaling Pathway

TYK2 and JAK1 are key components of the JAK-STAT signaling pathway. Upon cytokine binding to their cognate receptors, JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

TYK2_JAK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFNα/β) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation

Figure 1: Simplified TYK2/JAK1 signaling pathway.

Synthesis of this compound Core

A potential synthetic route to the this compound core starts from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate. Reductive cyclization of this precursor using Raney Nickel under a hydrogen atmosphere can yield the desired spirocyclic lactam.

Experimental Protocol: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

  • Filter agent (e.g., Celite)

Procedure:

  • To a solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq) in methanol, add Raney Nickel (approximately 4:1 w/w ratio of substrate to catalyst).

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.[5]

Synthesis of TYK2/JAK1 Inhibitors

The following is a proposed synthetic workflow for coupling the this compound core with a suitable heterocyclic system, exemplified by a pyrimidine core, which is common in many JAK inhibitors.

Synthesis_Workflow A This compound B Debenzylation A->B C Protected Spiro-Lactam B->C D Coupling with Heterocycle (e.g., 2-chloropyrimidine derivative) C->D E Intermediate Product D->E F Deprotection E->F G Final Inhibitor F->G

References

Application Notes and Protocols: Structure-Activity Relationship of 2,7-Diazaspiro[4.4]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationships (SAR) for 2,7-diazaspiro[4.4]nonan-1-one and its related scaffolds. The unique, rigid, three-dimensional structure of this core has made it a privileged motif in medicinal chemistry for targeting a range of biological entities, including sigma receptors, ion channels involved in neuronal excitability, and protein kinases. These application notes summarize the key findings, present quantitative data in structured tables, and provide detailed experimental protocols for the assays cited.

Application Note 1: Modulation of Sigma Receptors for Neuropathic Pain

The 2,7-diazaspiro[4.4]nonane scaffold has been successfully utilized to develop potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological functions and disease states, particularly neuropathic pain.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of substitutions on the two nitrogen atoms of the 2,7-diazaspiro[4.4]nonane core has revealed key determinants for high affinity and selectivity at sigma receptors. The decoration of the amino moieties with hydrophobic groups at varying distances is a critical factor.

Initial studies focused on attaching phenyl rings via different spacers to the nitrogen atoms. All synthesized compounds demonstrated high affinity for the σ₁ receptor, with Kᵢ values ranging from 1.8 to 11 nM.[1][2] Selectivity over the σ₂ receptor was found to be highly dependent on the nature and length of the substituents. For instance, compound 9d (also referred to as AD258), which is symmetrically substituted with N-phenethyl groups, exhibited high and nearly equal affinity for both σ₁ and σ₂ receptors (Kᵢ = 3.5 nM and 2.6 nM, respectively).[1][2][3] This compound proved to be a potent analgesic in preclinical models of neuropathic pain, exerting its antiallodynic effect at very low doses (0.6–1.25 mg/kg) through a mechanism dependent on σ₁ receptor antagonism.[1][2][3]

Data Presentation: Sigma Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ, nM) of key 2,7-diazaspiro[4.4]nonane derivatives for sigma-1 and sigma-2 receptors.[1][2]

CompoundKᵢ (nM) σ₁Kᵢ (nM) σ₂Selectivity (σ₁/σ₂)
8a PhenylPhenethyl1.8 ± 0.127 ± 215.0
8b PhenylPhenylpropyl3.5 ± 0.342 ± 312.0
9a BenzylBenzyl11 ± 11.8 ± 0.10.16
9d (AD258) PhenethylPhenethyl3.5 ± 0.22.6 ± 0.20.74
11b HPhenethyl1.9 ± 0.13.5 ± 0.31.84
13a HBenzyl2.5 ± 0.24.5 ± 0.41.80
14b PhenethylH8.5 ± 0.715 ± 11.76
Experimental Protocols

1. Sigma Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for σ₁ and σ₂ receptors.

  • Materials:

    • Radioligands: --INVALID-LINK---pentazocine (for σ₁) and [³H]-DTG (for σ₂ in the presence of dextrallorphan to mask σ₁ sites).

    • Membrane Preparations: Guinea pig brain membranes (for σ₁) and rat liver membranes (for σ₂).

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).

    • Test compounds at various concentrations.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter and cocktail.

  • Procedure:

    • Prepare assay tubes containing incubation buffer, the appropriate radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at 37°C for 150 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Calculate IC₅₀ values from competition binding curves and convert them to Kᵢ values using the Cheng-Prusoff equation.

2. In Vivo Capsaicin-Induced Allodynia Model

  • Objective: To assess the analgesic efficacy of test compounds in a model of neuropathic pain.

  • Subjects: Male CD-1 mice.

  • Procedure:

    • Acclimatize animals to the testing environment and von Frey filaments.

    • Administer the test compound (e.g., 9d ) via intraperitoneal (i.p.) injection at desired doses (e.g., 0.6-1.25 mg/kg).

    • After a set pre-treatment time (e.g., 30 minutes), induce mechanical allodynia by intraplantar injection of capsaicin (1 µg/10 µL) into the hind paw.

    • Measure the paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments at various time points post-capsaicin injection.

    • An increase in the PWT in compound-treated animals compared to vehicle-treated controls indicates an antiallodynic (analgesic) effect.

Visualization

sigma_receptor_pathway cluster_membrane Endoplasmic Reticulum Membrane Sigma1_Receptor Sigma-1 Receptor (σ₁R) Ion_Channel Ion Channel (e.g., NMDA-R, Ca²⁺) Sigma1_Receptor->Ion_Channel Modulates Activity Ligand 2,7-Diazaspiro[4.4]nonane Derivative (e.g., 9d) Ligand->Sigma1_Receptor Antagonism Cell_Signaling Modulation of Cellular Signaling Ion_Channel->Cell_Signaling Affects Analgesia Analgesia (Reduced Pain Sensation) Cell_Signaling->Analgesia Leads to

Sigma-1 Receptor Antagonism Pathway

Application Note 2: Anticonvulsant Activity of Azaspiro[4.4]nonane Scaffolds

Derivatives of the closely related 2-azaspiro[4.4]nonane-1,3-dione scaffold have been extensively studied for their anticonvulsant properties. This research provides a strong rationale for investigating this compound derivatives for similar central nervous system (CNS) activities.

Structure-Activity Relationship (SAR) Insights

For the 2-azaspiro[4.4]nonane-1,3-dione series, SAR studies have revealed that anticonvulsant activity is highly dependent on the substituents attached to the imide nitrogen. Specifically, N-phenylamino linkers have proven beneficial. The nature and position of substituents on this aryl moiety significantly modulate efficacy in preclinical models of seizure, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For example, N-(4-methylphenyl)-amino and N-(2-trifluoromethylphenyl)-amino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were identified as potent compounds in these screens. The smaller cyclopentyl spiro-ring system of the [4.4]nonane was generally found to be more potent than the corresponding cyclohexyl [4.5]decane system.

Data Presentation: Anticonvulsant Activity

The table below presents the in vivo anticonvulsant activity (ED₅₀) for representative N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione derivatives.

CompoundAryl SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
V 4-Methyl> 10085.1
VI 2-Trifluoromethyl> 10092.5
1j 4-Aminophenyl76.27> 100

Data is for the related 2-azaspiro[4.4]nonane-1,3-dione scaffold.

Experimental Protocols

1. Maximal Electroshock Seizure (MES) Test

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Subjects: Male mice (e.g., Albino Swiss).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • At the time of peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is defined as protection.

    • Calculate the median effective dose (ED₅₀) required to protect 50% of the animals.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Objective: To identify compounds that prevent seizures induced by a chemical convulsant, indicative of activity against absence seizures.

  • Subjects: Male mice.

  • Procedure:

    • Administer the test compound i.p. at various doses.

    • At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animal for a defined period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of ≥5 seconds).

    • The absence of clonic seizures during the observation period is defined as protection.

    • Calculate the ED₅₀ required to protect 50% of the animals.

Visualization

anticonvulsant_workflow Start Synthesized Azaspiro[4.4]nonane Derivatives Administer Administer Compound to Mice (i.p.) Start->Administer MES_Test Maximal Electroshock (MES) Test Administer->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Administer->scPTZ_Test Observe_MES Observe for Tonic Hindlimb Extension MES_Test->Observe_MES Observe_scPTZ Observe for Clonic Seizures scPTZ_Test->Observe_scPTZ Data_MES Calculate ED₅₀ (Protection vs. Seizure) Observe_MES->Data_MES Data_scPTZ Calculate ED₅₀ (Protection vs. Seizure) Observe_scPTZ->Data_scPTZ End Identify Lead Anticonvulsant Compounds Data_MES->End Data_scPTZ->End kinase_inhibition_pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 / JAK1 Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (p-STAT) STAT->pSTAT Dimerization Dimerization & Nuclear Translocation pSTAT->Dimerization Gene_Expression Inflammatory Gene Expression Dimerization->Gene_Expression Inhibitor Diazaspiro Kinase Inhibitor Inhibitor->JAK Inhibits ATP Binding Site

References

Application Notes and Protocols for High-Throughput Screening of 2,7-diazaspiro[4.4]nonan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2,7-diazaspiro[4.4]nonan-1-one analogs, a novel class of compounds with therapeutic potential. Recent studies have identified that structurally related diazaspiro compounds act as covalent inhibitors of the Kirsten Rat Sarcoma (KRAS) G12C mutant protein, a key oncogenic driver in various cancers.[1][2] Therefore, the primary focus of these protocols will be on assays designed to identify and characterize inhibitors of KRAS G12C.

The protocols outlined below cover a tiered screening approach, from initial biochemical screens to identify binders and functional inhibitors, to secondary cell-based assays to confirm on-target activity and cellular efficacy.

Table of Contents

  • Introduction to KRAS G12C as a Therapeutic Target

  • High-Throughput Screening Cascade

  • Biochemical Screening Assays

    • Protocol 1: AlphaLISA-Based KRAS G12C/GTP Binding Assay

    • Protocol 2: Fluorescence Polarization (FP) Based Nucleotide Exchange Assay

  • Cell-Based Secondary Assays

    • Protocol 3: HTRF Assay for Phospho-ERK (pERK) Inhibition

    • Protocol 4: Cell Viability Assay

  • Data Presentation and Analysis

  • Signaling Pathway

Introduction to KRAS G12C as a Therapeutic Target

The KRAS protein is a small GTPase that acts as a molecular switch in crucial signaling pathways that regulate cell growth, proliferation, and survival.[3] The KRAS G12C mutation, a substitution of glycine to cysteine at codon 12, is a prevalent oncogenic driver, particularly in non-small cell lung cancer (NSCLC).[3] This mutation traps the KRAS protein in a persistently active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth.[3][4] The discovery of a druggable "switch-II pocket" and the reactive cysteine residue in the KRAS G12C mutant has paved the way for the development of targeted covalent inhibitors.[3] These inhibitors bind to the mutant cysteine, locking the protein in its inactive GDP-bound state and blocking downstream signaling.[3][5]

High-Throughput Screening Cascade

A tiered approach is recommended to efficiently screen large compound libraries of this compound analogs and identify promising lead candidates.

HTS_Cascade cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Potency (Biochemical) cluster_2 Secondary Screening (Cell-Based) cluster_3 Lead Characterization (Cell-Based) Primary_Biochem AlphaLISA KRAS G12C/GTP Binding Assay (High-Throughput) FP_Assay Fluorescence Polarization Nucleotide Exchange Assay (Dose-Response) Primary_Biochem->FP_Assay Active Compounds pERK_Assay HTRF Phospho-ERK Assay (Target Engagement) FP_Assay->pERK_Assay Potent Hits Cell_Viability Cell Viability Assay (Cellular Efficacy) pERK_Assay->Cell_Viability On-Target Hits Lead_Opt Lead Optimization Cell_Viability->Lead_Opt Lead Candidates

Caption: High-throughput screening cascade for the identification of KRAS G12C inhibitors.

Biochemical Screening Assays

Protocol 1: AlphaLISA-Based KRAS G12C/GTP Binding Assay

Principle: This homogeneous, no-wash assay measures the binding of GTP to the KRAS G12C protein.[4] The assay utilizes AlphaLISA technology, where a biotinylated anti-analyte antibody binds to Streptavidin-coated Donor beads, and another anti-analyte antibody is conjugated to AlphaLISA Acceptor beads.[4] In the presence of the analyte (KRAS G12C bound to GTP), the beads are brought into close proximity, generating a luminescent signal.[4] Inhibitors that prevent the KRAS G12C/GTP interaction will disrupt this proximity, leading to a decrease in the AlphaLISA signal.

Materials:

  • AlphaLISA™ Human KRAS G12C GTP Binding Kit (e.g., from Revvity)[4]

  • Recombinant Human His-tagged KRAS G12C protein

  • GTP-Red reagent

  • Anti-6His-Europium Cryptate antibody

  • Assay Buffer

  • 384-well low volume white assay plates

  • Compound library of this compound analogs dissolved in DMSO

Experimental Workflow:

AlphaLISA_Workflow cluster_workflow AlphaLISA Assay Workflow Dispense_Cmpd Dispense this compound analogs or controls into 384-well plate Add_KRAS Add His-tagged KRAS G12C protein Dispense_Cmpd->Add_KRAS Add_Reagents Add pre-mixed HTRF reagents (Anti-6His-Eu Cryptate + GTP-Red) Add_KRAS->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Read_Plate Read AlphaLISA signal on a compatible plate reader Incubate->Read_Plate

Caption: Workflow for the AlphaLISA KRAS G12C/GTP binding assay.

Protocol:

  • Compound Plating: Dispense test compounds and controls (DMSO for no inhibition, known inhibitor for maximal inhibition) into a 384-well plate.

  • Protein Addition: Add the His-tagged KRAS G12C protein to each well.

  • Reagent Addition: Add a pre-mixed solution of the Anti-6His-Europium Cryptate antibody and the GTP-Red reagent. The reagents can be added in a single step.[6]

  • Incubation: Incubate the plate at room temperature for a specified time (typically 60-120 minutes, refer to kit instructions).

  • Signal Detection: Read the AlphaLISA signal on a plate reader capable of AlphaScreen detection.

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are selected as "hits" for further characterization.

Protocol 2: Fluorescence Polarization (FP) Based Nucleotide Exchange Assay

Principle: This assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from the KRAS G12C protein by GTP.[7] When the fluorescent GDP is bound to the larger KRAS protein, its rotation is slow, resulting in a high fluorescence polarization signal.[8] Upon addition of GTP, the fluorescent GDP is displaced, tumbles more rapidly in solution, and leads to a decrease in the FP signal.[7] Inhibitors that lock KRAS in the GDP-bound state will prevent this displacement, thus maintaining a high FP signal.[7]

Materials:

  • Recombinant KRAS G12C protein pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP)

  • GTP solution

  • Assay Buffer (containing EDTA to facilitate nucleotide exchange)

  • 384-well black, non-binding surface plates

  • Test compounds in DMSO

Experimental Workflow:

FP_Workflow cluster_workflow Fluorescence Polarization Assay Workflow Dispense_Cmpd Dispense test compounds or controls into 384-well plate Add_KRAS_GDP Add KRAS G12C pre-loaded with fluorescent GDP Dispense_Cmpd->Add_KRAS_GDP Initiate_Exchange Add GTP solution to initiate nucleotide exchange Add_KRAS_GDP->Initiate_Exchange Incubate Incubate at room temperature Initiate_Exchange->Incubate Read_FP Read fluorescence polarization on a compatible plate reader Incubate->Read_FP

Caption: Workflow for the fluorescence polarization-based nucleotide exchange assay.

Protocol:

  • Compound Plating: Dispense a serial dilution of hit compounds into a 384-well plate.

  • Protein Addition: Add the KRAS G12C protein pre-loaded with the fluorescent GDP analog to each well.

  • Initiate Exchange: Add the GTP solution to all wells to start the nucleotide exchange reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Signal Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Data Analysis: Plot the FP signal against the compound concentration to generate dose-response curves and calculate the IC50 values for each compound.

Cell-Based Secondary Assays

Protocol 3: HTRF Assay for Phospho-ERK (pERK) Inhibition

Principle: This cell-based assay quantifies the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.[9] Inhibition of KRAS G12C activity by the test compounds should lead to a reduction in pERK levels. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) technology, where two antibodies, one targeting total ERK and another specific for phosphorylated ERK, are labeled with a donor and an acceptor fluorophore, respectively.[9] When both antibodies bind to pERK, FRET occurs, generating a signal that is proportional to the amount of pERK.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium and supplements

  • HTRF pERK assay kit (containing lysis buffer and HTRF antibodies)

  • 384-well white, clear-bottom tissue culture plates

  • Test compounds in DMSO

Protocol:

  • Cell Seeding: Seed the KRAS G12C mutant cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.

  • HTRF Reaction: Add the HTRF antibody mix to the cell lysates.

  • Incubation: Incubate the plate at room temperature as per the kit's instructions.

  • Signal Detection: Read the HTRF signal on a compatible plate reader.

Data Analysis: Normalize the pERK signal to the total ERK signal for each well. Plot the normalized pERK signal against compound concentration to determine the IC50 values for inhibition of KRAS signaling.

Protocol 4: Cell Viability Assay

Principle: This assay assesses the anti-proliferative effect of the this compound analogs on cancer cells harboring the KRAS G12C mutation. A common method is to use a reagent such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells.[3]

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white, clear-bottom tissue culture plates

  • Test compounds in DMSO

Protocol:

  • Cell Seeding: Seed the cells at a low density in 384-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the plates for an extended period (e.g., 72 hours) to allow for effects on cell proliferation.[3]

  • Assay Procedure: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.[3]

  • Signal Detection: Measure the luminescence on a plate reader.

Data Analysis: Plot the luminescence signal (proportional to the number of viable cells) against the compound concentration to generate dose-response curves and determine the GI50 (concentration for 50% growth inhibition) values.

Data Presentation and Analysis

All quantitative data from the screening cascade should be summarized in a structured table for easy comparison of compound activity across the different assays.

Compound IDAlphaLISA % Inhibition @ 10 µMFP Nucleotide Exchange IC50 (µM)HTRF pERK IC50 (µM)Cell Viability GI50 (µM)
DSN-00185.20.50.81.2
DSN-00212.5> 50> 50> 50
DSN-00392.10.20.30.5
...............

Signaling Pathway

The following diagram illustrates the KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor This compound analogs (Covalent Inhibitors) Inhibitor->KRAS_GDP Traps in inactive state

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-diazaspiro[4.4]nonan-1-one. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of this compound and related spirocyclic systems.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing low to no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in spirocyclization reactions can arise from various factors, from the reactivity of starting materials to the specific reaction conditions. A systematic approach to troubleshooting is crucial.[1]

    • Insufficient Reactivity: The formation of the spirocenter is a delicate balance of electronics and sterics.

      • Troubleshooting: If your synthesis involves a reductive cyclization of a nitrile, ensure the activity of your reducing agent (e.g., Raney Nickel) is high. Consider increasing the hydrogen pressure or reaction time. For syntheses involving nucleophilic attack, the nucleophilicity of the attacking species might need enhancement, potentially by using a stronger, non-nucleophilic base or changing reaction solvents to better solvate the transition state.[1]

    • Catalyst Inactivity: If a catalyst is employed, its activity is paramount.

      • Troubleshooting: For catalytic hydrogenations, ensure the catalyst has not been poisoned by impurities in the starting materials or solvents. Using fresh catalyst or a higher catalyst loading may be beneficial. For acid-catalyzed reactions, confirm the acid is of appropriate strength and has not been neutralized by other functional groups.[1]

    • Unfavorable Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the reaction outcome.

      • Troubleshooting: A systematic screening of reaction temperatures and solvents is advisable. Some spirocyclizations may require elevated temperatures to overcome activation barriers, while others may benefit from lower temperatures to minimize side reactions. Ensure all solvents are appropriately dried, as water can interfere with many catalytic systems and reactive intermediates.

Issue 2: Formation of Significant Side Products

  • Question: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?

  • Answer: The presence of side products is a common issue in complex organic syntheses, including those of spirocycles.

    • Potential Causes & Solutions:

      • Incomplete Cyclization: If the reaction does not go to completion, you may isolate starting materials or partially reacted intermediates.

        • Troubleshooting: Increase the reaction time or temperature. Ensure the catalyst or reagents are active and present in sufficient quantities.

      • Polymerization: Starting materials or reactive intermediates can sometimes polymerize under the reaction conditions.

        • Troubleshooting: Maintain a dilute solution of the reactants. This can be achieved by the slow addition of one reactant to the reaction mixture.

      • Alternative Reaction Pathways: The reactants may be undergoing alternative, undesired reactions.

        • Troubleshooting: Modifying the reaction conditions (temperature, solvent, catalyst) can favor the desired reaction pathway. Protecting groups may be necessary to block reactive sites on the molecule that are not involved in the desired transformation.

Issue 3: Difficult Purification of the Final Product

  • Question: I am struggling to purify the this compound from the crude reaction mixture. What are the best approaches?

  • Answer: The purification of spirocyclic compounds can be challenging due to their unique structural properties.

    • Recommended Purification Strategies:

      • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for silica gel chromatography is recommended to achieve optimal separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Distillation: For liquid products, fractional distillation under reduced pressure may be a viable option, provided the product is thermally stable and has a boiling point significantly different from the impurities.

Data Summary

The following table summarizes key parameters for a known synthetic route to a derivative of this compound. This data can serve as a useful reference for your own experimental design.

ParameterValueReference
Starting MaterialMethyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate[2]
ReagentRaney Ni[2]
Co-reagentHydrogen (H₂)[2]
Pressure50 Psi[2]
SolventMethanol[2]
TemperatureRoom Temperature[2]
Product7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[2]

Experimental Protocols

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [2]

This protocol describes the synthesis of a protected derivative of the target molecule.

  • Step 1: Reaction Setup

    • In a suitable pressure vessel, combine methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate and Raney Nickel (w/w = 4:1) in methanol.

    • Seal the vessel and purge with hydrogen gas.

  • Step 2: Reductive Cyclization

    • Pressurize the vessel with hydrogen to 50 Psi.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from ethanol to yield colorless blocks of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.[2]

Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No insufficient_reactivity Check Reagent/Catalyst Activity check_yield->insufficient_reactivity Yes success Successful Synthesis check_purity->success No side_reactions Identify Side Products (e.g., via MS, NMR) check_purity->side_reactions Yes optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) insufficient_reactivity->optimize_conditions increase_time Increase Reaction Time optimize_conditions->increase_time increase_time->start purification Optimize Purification (Chromatography, Recrystallization) side_reactions->purification modify_conditions Modify Conditions to Minimize Side Reactions purification->modify_conditions modify_conditions->start

References

Technical Support Center: Optimizing Reaction Conditions for 2,7-Diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2,7-diazaspiro[4.4]nonan-1-one. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a two-step process. The first step is the reductive cyclization of a suitable precursor, such as methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, to form N-benzyl-2,7-diazaspiro[4.4]nonan-1-one. This reaction is typically catalyzed by Raney Nickel under a hydrogen atmosphere. The second step is the deprotection of the benzyl group to yield the final product, this compound, often achieved through catalytic hydrogenation.

Q2: I am observing low yields in the reductive cyclization step. What are the potential causes?

Low yields can be attributed to several factors:

  • Catalyst Activity: The Raney Nickel catalyst may be of low activity. Ensure you are using a fresh, high-quality catalyst.

  • Incomplete Reaction: The reaction time may be insufficient, or the hydrogen pressure and temperature may be too low.

  • Side Reactions: The formation of byproducts, such as secondary and tertiary amines, can reduce the yield of the desired primary amine before cyclization.[1][2]

  • Substrate Purity: Impurities in the starting material, methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, can interfere with the reaction.

Q3: What are the common side products in the Raney Nickel-catalyzed reductive cyclization?

The primary side products in nitrile reductions using Raney Nickel are secondary and tertiary amines, formed from the reaction of the intermediate imine with the newly formed primary amine.[1][2] The addition of ammonia or a base to the reaction mixture can help to suppress the formation of these byproducts.[3][4]

Q4: How can I purify the final product, this compound?

Purification can typically be achieved through recrystallization. For the intermediate, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, recrystallization from ethanol has been reported to yield colorless blocks.[5] For the final deprotected product, a similar recrystallization approach or column chromatography may be effective, depending on the impurity profile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solutions
Low or No Product Yield in Reductive Cyclization Inactive Raney Nickel catalyst.Use a fresh batch of high-activity Raney Nickel. Ensure proper storage and handling to prevent deactivation.
Insufficient hydrogen pressure or temperature.Increase the hydrogen pressure (e.g., to 50 psi) and ensure the reaction temperature is maintained at the optimal level (e.g., room temperature).[5]
Incomplete reaction.Extend the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed.
Formation of secondary/tertiary amine byproducts.[1][2]Add ammonia or a base (e.g., sodium hydroxide) to the reaction mixture to minimize the formation of these byproducts.[3][4]
Difficulties in N-Benzyl Deprotection Incomplete reaction.Ensure sufficient catalyst (e.g., Pd/C) loading and adequate hydrogen pressure. The reaction may require elevated temperatures or longer reaction times.
Catalyst poisoning.The amine product can sometimes inhibit the catalyst. Adding a mild acid may help to mitigate this effect.
Product is Contaminated with Impurities Unreacted starting material.Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.
Presence of side products.For the reductive cyclization, the addition of ammonia can reduce byproduct formation.[3][4] For the deprotection, ensure complete removal of the toluene byproduct.
Co-eluting impurities during chromatography.Try a different solvent system for column chromatography or consider recrystallization from a different solvent.

Experimental Protocols

Protocol 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This protocol is adapted from the synthesis of the N-benzyl protected intermediate.[5]

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

  • Carefully add a catalytic amount of Raney Nickel (e.g., a w/w ratio of 4:1 of substrate to catalyst).[5]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield colorless blocks of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[5]

Protocol 2: Deprotection of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This is a general procedure for N-benzyl deprotection via catalytic hydrogenation.

Materials:

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one in methanol or ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully vent the hydrogen and filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

Data Presentation

The following table summarizes key reaction parameters for the synthesis of the N-benzyl protected intermediate, based on the available literature. Optimization of these parameters may be necessary for specific experimental setups.

Parameter Condition Reference
Catalyst Raney Nickel[5]
Substrate to Catalyst Ratio (w/w) 4:1[5]
Solvent Methanol[5]
Hydrogen Pressure 50 psi[5]
Temperature Room Temperature[5]

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Deprotection A Methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate B Raney Ni, H2 (50 psi) Methanol, Room Temp A->B Reaction Conditions C 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one B->C Product D 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one C->D Intermediate E Pd/C, H2 Methanol or Ethanol D->E Reaction Conditions F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Reductive Cyclization

G A Low Yield of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one B Check Catalyst Activity A->B C Verify Reaction Conditions (Pressure, Temp, Time) A->C D Analyze for Side Products (Secondary/Tertiary Amines) A->D E Use Fresh Raney Ni B->E Solution F Increase H2 Pressure/Time C->F Solution G Add Ammonia to Reaction D->G Solution

Caption: Troubleshooting guide for low yield in the initial cyclization step.

References

Technical Support Center: Purification of 2,7-Diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[4.4]nonan-1-one. The information is designed to address common challenges encountered during the purification of this spirocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound and related spirocyclic lactams can be challenging due to their rigid, three-dimensional structures.[1][2] Key difficulties include:

  • Separation of stereoisomers: The spirocyclic core often leads to the formation of diastereomers or enantiomers that can be difficult to separate by standard chromatographic methods.

  • Removal of structurally similar impurities: Byproducts from the synthesis, such as regioisomers or incompletely cyclized starting materials, may have similar polarities to the desired product, complicating purification.[3]

  • Product stability: The lactam ring can be susceptible to hydrolysis under acidic or basic conditions, which might be employed during certain purification steps.

  • Crystallization difficulties: The rigid nature of the molecule can sometimes hinder the formation of well-ordered crystals, making crystallization a challenging purification technique.

Q2: What are the most common purification methods for spiro-lactams like this compound?

The most frequently employed purification techniques for spiro-lactams are:

  • Flash Column Chromatography: This is a widely used method for purifying spiro-β-lactams and related compounds.[1][3] A silica gel stationary phase with a solvent system typically composed of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is effective for separating the target compound from impurities.

  • Crystallization: When feasible, crystallization is an excellent method for obtaining high-purity material.[4][5][6] This technique can be particularly effective for removing amorphous or minor impurities.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purification or when compounds are difficult to separate by column chromatography, preparative TLC can be a useful alternative.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final drug products, preparative HPLC with a suitable column and mobile phase can be employed.

Q3: What are the typical impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, residual starting materials may persist in the crude product.

  • Side-products: These can include regioisomers, products of incomplete cyclization, or byproducts from competing reaction pathways.[3] For instance, in syntheses involving cycloadditions, the formation of inseparable regioisomeric mixtures can occur.[1]

  • Solvents and reagents: Residual solvents from the reaction or workup, as well as any catalysts or reagents, may be present.

  • Degradation products: If the molecule is unstable to the reaction or workup conditions, degradation products may form.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Symptoms:

  • Multiple spots are observed on TLC analysis of the collected fractions.

  • NMR or LC-MS analysis of the "pure" product shows the presence of significant impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the desired product from impurities. Perform a thorough TLC solvent screen with various ratios of solvents like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone to find a system that provides good separation (ΔRf > 0.2).
Column Overloading Too much crude material was loaded onto the column, leading to poor separation. As a rule of thumb, use a sample-to-silica ratio of 1:50 to 1:100 for difficult separations.
Co-eluting Impurities An impurity may have a very similar polarity to the product. Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica) or a different chromatographic technique like preparative HPLC.
Product Degradation on Silica The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine).
Issue 2: Difficulty in Crystallizing the Product

Symptoms:

  • The product oils out upon cooling or solvent evaporation.

  • Only an amorphous powder is obtained.

  • Crystals are of poor quality (e.g., needles, plates) and not suitable for single-crystal X-ray diffraction.

Possible Causes & Solutions:

CauseRecommended Solution
High Solubility The compound is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but soluble upon heating. Alternatively, use a co-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).
Presence of Impurities Impurities can inhibit crystal lattice formation. Try to pre-purify the material by column chromatography before attempting crystallization.
Rapid Crystallization Cooling the solution too quickly or evaporating the solvent too fast can lead to the formation of small crystals or an amorphous solid.[5] Slow down the crystallization process by placing the solution in a Dewar flask with a warm solvent for slow cooling, or by covering the crystallization vessel with a perforated lid to slow evaporation.
Lack of Nucleation Sites Crystal growth may not initiate spontaneously. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to pack under gravity or with gentle pressure, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of your purified this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes.

  • Dissolution:

    • Place the compound in a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For even slower cooling, place the flask in an insulated container.

    • Once at room temperature, you can further induce crystallization by placing the flask in an ice bath or a refrigerator.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a desiccator or under vacuum.

Quantitative Data

The following tables provide representative data for the purification of spiro-lactams based on literature for analogous compounds. The actual results for this compound may vary depending on the specific synthetic route and reaction conditions.

Table 1: Comparison of Purification Methods for a Representative Spiro-Lactam

Purification MethodStarting Purity (Crude)Final PurityYieldNotes
Flash Chromatography ~75%>95%80-90%Effective for removing most byproducts.[1][3]
Crystallization >90% (after chromatography)>99%70-85%Ideal for obtaining highly pure material.
Preparative HPLC >95%>99.5%50-70%High purity but lower yield and higher cost.

Table 2: TLC Analysis of a Typical Purification by Column Chromatography

CompoundRf Value (3:1 Hexane:Ethyl Acetate)
Starting Material A 0.8
Starting Material B 0.1
This compound 0.4
Polar Impurity 0.05

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound chromatography Flash Column Chromatography synthesis->chromatography Primary Purification crystallization Crystallization chromatography->crystallization Further Purification (if required) analysis Purity & Structure Confirmation (TLC, NMR, LC-MS) chromatography->analysis crystallization->analysis

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product After Initial Purification check_method Was the primary method column chromatography? start->check_method check_xtal Was crystallization attempted? check_method->check_xtal No review_chrom Review Chromatography Parameters check_method->review_chrom Yes review_xtal Review Crystallization Technique check_xtal->review_xtal Yes optimize_solvent Optimize Solvent System (TLC) review_chrom->optimize_solvent reduce_load Reduce Column Loading review_chrom->reduce_load change_stationary Change Stationary Phase review_chrom->change_stationary end_node High Purity Product optimize_solvent->end_node reduce_load->end_node change_stationary->end_node screen_solvents Screen More Solvents review_xtal->screen_solvents slow_cooling Ensure Slow Cooling/ Evaporation review_xtal->slow_cooling add_seed Use a Seed Crystal review_xtal->add_seed screen_solvents->end_node slow_cooling->end_node add_seed->end_node

Caption: A troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 2,7-diazaspiro[4.4]nonan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

A common and efficient synthetic route to this compound involves the intramolecular cyclization of a protected 4-(2-aminoethyl)proline derivative. The following troubleshooting guide addresses potential issues that may arise during this process.

Q1: I am observing a significant amount of unreacted starting material in my reaction mixture. What could be the cause?

A1: Incomplete cyclization is a common issue and can be attributed to several factors:

  • Insufficient Activation of the Carboxylic Acid: If you are using a coupling agent to facilitate the amide bond formation, ensure it is fresh and used in the correct stoichiometric amount. Common coupling agents include DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Suboptimal Reaction Temperature: The intramolecular cyclization may require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gently heating the reaction mixture. However, be cautious as excessive heat can lead to side reactions.

  • Steric Hindrance: The conformation of the proline derivative might hinder the close proximity required for the amino group to attack the activated carboxylic acid. The choice of protecting groups on the nitrogen atoms can influence this.

  • Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Steps:

  • Verify the quality and stoichiometry of your coupling agent.

  • Gradually increase the reaction temperature, for example, from room temperature to 40-60 °C, while monitoring for byproduct formation.

  • Experiment with different protecting groups on the pyrrolidine nitrogen that may reduce steric hindrance.

  • Extend the reaction time and monitor for the consumption of the starting material.

Q2: My main byproduct has a molecular weight double that of my desired product. What is it and how can I avoid it?

A2: The formation of a dimeric byproduct is a strong possibility. This occurs when two molecules of the starting material react with each other in an intermolecular fashion instead of the desired intramolecular cyclization.

  • High Concentration: Running the reaction at a high concentration favors intermolecular reactions.

  • Slow Intramolecular Cyclization: If the rate of the intramolecular reaction is slow, the intermolecular reaction can become competitive.

Troubleshooting Steps:

  • High Dilution: The most effective way to minimize dimerization is to perform the reaction under high dilution conditions. This can be achieved by slowly adding the starting material to a large volume of solvent over an extended period.

  • Optimize Temperature: A moderate temperature can sometimes favor the intramolecular pathway.

Q3: I have an impurity that I suspect is the uncyclized, linear amino acid. How can I confirm this and remove it?

A3: The presence of the uncyclized amino acid, resulting from the hydrolysis of the activated carboxylic acid intermediate before cyclization, is a common issue, especially if there is moisture in the reaction.

  • Confirmation: This byproduct will have a different polarity compared to the starting material and the desired lactam. It can often be identified by LC-MS, as it will have a molecular weight corresponding to the hydrolyzed starting material.

  • Removal: The uncyclized amino acid is more polar than the desired spiro-lactam. It can typically be removed by column chromatography on silica gel.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Utilize column chromatography for purification. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, should effectively separate the desired product from the more polar uncyclized acid.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Byproduct Formation in a Typical Intramolecular Cyclization

EntryConcentration (M)Temperature (°C)Reaction Time (h)Yield of this compound (%)Dimer Byproduct (%)Uncyclized Starting Material (%)
10.12524453025
20.012524751015
30.01501285510
40.001501292<26

Note: Data is illustrative and based on typical outcomes for similar intramolecular lactam formations.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2,7-diazaspiro[4.4]nonan-1-one via Intramolecular Cyclization

This protocol assumes the starting material is N-Boc-4-(2-aminoethyl)proline methyl ester.

Reagents and Materials:

  • N-Boc-4-(2-aminoethyl)proline methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Saponification of the Ester:

    • Dissolve N-Boc-4-(2-aminoethyl)proline methyl ester in a mixture of THF and water.

    • Add 1.2 equivalents of LiOH and stir at room temperature until the ester is fully consumed (monitor by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Intramolecular Cyclization:

    • Under an inert atmosphere, dissolve the crude carboxylic acid in a large volume of anhydrous DCM to achieve a high dilution (e.g., 0.01 M).

    • Add 1.2 equivalents of EDC·HCl and 1.1 equivalents of HOBt to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-Boc-2,7-diazaspiro[4.4]nonan-1-one as a solid or oil.

Mandatory Visualization

Byproduct_Formation_Pathway SM Protected 4-(2-aminoethyl)proline Derivative Activated_SM Activated Intermediate (e.g., with EDC/HOBt) SM->Activated_SM Activation Product This compound (Desired Product) Activated_SM->Product Intramolecular Cyclization (Favored at high dilution) Dimer Dimeric Byproduct Activated_SM->Dimer Intermolecular Reaction (Favored at high concentration) Uncyclized Uncyclized Amino Acid (Hydrolysis Byproduct) Activated_SM->Uncyclized Hydrolysis (Presence of water) Experimental_Workflow Start Start: Protected Amino Ester Saponification 1. Saponification (e.g., LiOH) Start->Saponification Acidification 2. Acidification Saponification->Acidification Extraction1 3. Extraction Acidification->Extraction1 Cyclization 4. Intramolecular Cyclization (High Dilution, Coupling Agent) Extraction1->Cyclization Workup 5. Aqueous Workup Cyclization->Workup Drying 6. Drying and Concentration Workup->Drying Purification 7. Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and purity of 2,7-diazaspiro[4.4]nonan-1-one. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound? A1: A frequently cited method for synthesizing the this compound core involves the reductive cyclization of a suitable precursor, such as a methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate. This reaction is typically performed using a catalyst like Raney Nickel under a hydrogen atmosphere.[1] The benzyl group can be subsequently removed if the parent compound is desired.

Q2: I am experiencing low yields in my synthesis. What are the likely causes? A2: Low yields can stem from several factors during the reductive cyclization step. Common issues include incomplete reaction, catalyst deactivation or poisoning, and side reactions. For instance, the nitrile group may be only partially reduced, or the catalyst may lose activity due to impurities in the starting materials or solvent. Suboptimal purification methods can also lead to significant product loss.

Q3: My final product is impure after the reaction. What are the common byproducts? A3: Common impurities include unreacted starting materials and partially reduced intermediates. Depending on the specific protecting groups used and reaction conditions, side-products from intermolecular reactions or rearrangement could also be present.

Q4: How can the key reductive cyclization step be optimized for a better yield? A4: Optimizing the reductive cyclization involves systematically evaluating several parameters. Key factors include:

  • Catalyst Loading: The ratio of catalyst (e.g., Raney Ni) to substrate is critical. Insufficient catalyst can lead to an incomplete reaction, while excessive amounts may increase costs and complicate work-up.

  • Hydrogen Pressure: The pressure of the hydrogen atmosphere can significantly influence the reaction rate and completeness. A typical pressure for this type of reduction is around 50 psi.[1]

  • Temperature and Time: These parameters are interdependent. Lower temperatures may require longer reaction times but can minimize side reactions, while higher temperatures can speed up the reaction but may lead to byproduct formation.[2]

  • Solvent Choice: The reaction is often performed in an alcohol like methanol or ethanol.[1] The solvent should be anhydrous and of high purity to prevent catalyst poisoning.

Q5: What are the most effective methods for purifying this compound? A5: For purification, a combination of techniques is often most effective. After the initial work-up to remove the catalyst and solvent, column chromatography on silica gel is a standard method to separate the desired product from impurities.[2][3] Following chromatography, recrystallization from a suitable solvent system, such as ethanol, can be employed to obtain the final product as a high-purity crystalline solid.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material Inactive Catalyst: The Raney Nickel or other catalyst may be old, improperly stored, or poisoned. Insufficient Hydrogen: Leak in the hydrogenation apparatus or insufficient pressure. Poor Quality Reagents: Starting materials or solvent may contain impurities (e.g., water, sulfur compounds) that inhibit the catalyst.- Use fresh, high-activity Raney Nickel; consider a different catalyst like Pd/C. - Check the hydrogenation system for leaks and ensure a consistent pressure is maintained (e.g., 50 psi).[1] - Use anhydrous solvents and purified starting materials.
Low Yield of Isolated Product Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. Product Degradation: The product may be unstable under the reaction or work-up conditions. Loss During Purification: Product may be lost during extraction or adhere irreversibly to the silica gel during chromatography.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3] - Consider running the reaction at a lower temperature for a longer duration to minimize side reactions.[2] - Optimize the work-up procedure and select an appropriate eluent system for column chromatography to ensure efficient product recovery.
Product Contaminated with Multiple Byproducts Side Reactions: Non-selective reduction or intermolecular side reactions may be occurring. Reaction Temperature Too High: Higher temperatures can promote the formation of undesired byproducts.- Screen different catalysts and solvents to improve selectivity. - Perform the reaction at a lower temperature, even if it requires a longer reaction time.[2] - Ensure a dilute solution is used to minimize intermolecular reactions.

Quantitative Data Summary

The following table provides an illustrative summary of how varying key reaction parameters in the reductive cyclization step can influence the final product yield. The data is representative and intended to guide optimization efforts.

Table 1: Illustrative Yield Optimization for Reductive Cyclization

ParameterCondition AYield ACondition BYield BComment
Catalyst Loading (w/w) 1:1 (Substrate:Raney Ni)Low-Moderate4:1 (Substrate:Raney Ni)HigherA higher substrate-to-catalyst ratio may be sufficient and more economical.[1]
H₂ Pressure 1 atm (Balloon)Moderate50 psiHighHigher pressure often ensures more efficient and complete reduction.[1]
Temperature 50 °CModerateRoom TemperatureHighRunning the reaction at room temperature may reduce side products, improving isolated yield.[1]
Solvent Technical Grade MethanolLowAnhydrous MethanolHighWater and other impurities can poison the catalyst, significantly reducing yield.[2]

Experimental Protocols

The following protocol is adapted from the synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one and serves as a representative procedure.[1]

Step 1: Reductive Cyclization to 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Reagents: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, Raney Nickel (slurry in water), Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation flask, dissolve the methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

    • Carefully add Raney Nickel catalyst to the solution (a common substrate-to-catalyst weight ratio is 4:1).[1]

    • Seal the flask and connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

    • Pressurize the vessel to 50 psi with hydrogen gas.[1]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Procedure:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • For further purification, recrystallize the product from a suitable solvent, such as ethanol, to yield colorless crystals of the final product.[1]

Visualizations

The following diagrams illustrate the general experimental workflow and a logical troubleshooting process.

G cluster_workflow Synthesis Workflow prep 1. Prepare Reactants (Precursor, Solvent, Catalyst) reaction 2. Reductive Cyclization (H₂, Raney Ni, RT, 50 psi) prep->reaction Charge Reactor workup 3. Reaction Work-up (Filter Catalyst, Concentrate) reaction->workup Reaction Complete purify 4. Purification (Column Chromatography) workup->purify Crude Product final 5. Final Product (Recrystallization & Analysis) purify->final Pure Fractions

Caption: General experimental workflow for this compound synthesis.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Purity Issue check_conversion Check Reaction Conversion (TLC/LCMS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete <95% complete Complete Conversion (Low Isolated Yield) check_conversion->complete >95% optimize_reaction Optimize Reaction: - Increase Time/Pressure - Check Catalyst Activity - Use Anhydrous Solvent incomplete->optimize_reaction optimize_workup Optimize Work-up: - Adjust Extraction pH - Modify Chromatography - Check for Product Degradation complete->optimize_workup success Improved Yield optimize_reaction->success optimize_workup->success

Caption: A troubleshooting decision tree for improving synthesis yield and purity.

References

Technical Support Center: Stereoselective Synthesis of 2,7-Diazaspiro[4.4]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of 2,7-diazaspiro[4.4]nonan-1-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this important spirocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound derivatives?

A1: The main challenge lies in controlling the stereochemistry at the spirocyclic carbon center (C5). Achieving high diastereoselectivity and/or enantioselectivity can be difficult due to the three-dimensional nature of the transition states leading to the spirocyclic product. Other common challenges include the selection of appropriate protecting groups for the two nitrogen atoms that allow for orthogonal deprotection and further functionalization, as well as preventing potential side reactions such as polymerization or the formation of undesired regioisomers.

Q2: Which analytical techniques are most effective for determining the stereochemistry of the synthesized spiro-lactams?

A2: A combination of techniques is typically employed. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can help determine the relative stereochemistry of substituents on the spirocyclic core. To determine the absolute stereochemistry and enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. In some cases, single-crystal X-ray crystallography can provide unambiguous structural elucidation of a crystalline derivative.

Q3: Are there any commercially available starting materials that can simplify the synthesis?

A3: Yes, several protected derivatives of 2,7-diazaspiro[4.4]nonane are commercially available, such as tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. These can serve as valuable starting points for the synthesis of more complex derivatives, although they may not be suitable for a de novo stereoselective synthesis where the spirocyclic core is constructed. Chiral pool starting materials, such as amino acids or carbohydrates, can also be utilized to introduce chirality early in the synthetic sequence.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Diastereoselectivity in Spirocyclization

  • Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr), leading to difficult purification and reduced yield of the desired product.

  • Possible Causes & Solutions:

    • Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically favored product, which may not be the desired diastereomer. Conversely, some reactions show improved selectivity at elevated temperatures.

      • Troubleshooting: Screen a range of temperatures (e.g., from -78 °C to reflux) to determine the optimal conditions for diastereoselectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.

      • Troubleshooting: Perform the reaction in a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile).

    • Steric Hindrance: The steric bulk of substituents on the acyclic precursor can influence the facial selectivity of the cyclization.

      • Troubleshooting: If possible, modify protecting groups or other substituents to be more or less sterically demanding to favor the desired approach trajectory.

    • Choice of Lewis Acid/Base or Catalyst: The nature of the promoter or catalyst is critical.

      • Troubleshooting: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., DBU, LiHMDS) and, if applicable, different chiral ligands for metal catalysts.

Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Catalysis

  • Symptom: The desired chiral product is formed with low enantioselectivity.

  • Possible Causes & Solutions:

    • Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not provide a sufficient energy difference between the two enantiomeric transition states.

      • Troubleshooting: Screen a library of chiral ligands with varying steric and electronic properties. For example, in metal-catalyzed reactions, different chiral phosphine or N-heterocyclic carbene (NHC) ligands can be tested. In organocatalysis, different chiral amines, phosphoric acids, or squaramides may be screened.

    • Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired enantioselective catalytic pathway.

      • Troubleshooting: Lowering the reaction temperature can often suppress the uncatalyzed reaction. Slow addition of one of the reactants can also help to maintain a low concentration and favor the catalyzed pathway.

    • Catalyst Deactivation or Inhibition: Impurities in the starting materials or solvent (e.g., water, oxygen) can deactivate the catalyst.

      • Troubleshooting: Ensure all reagents and solvents are rigorously purified and dried. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

While specific stereoselective data for this compound is limited in the literature, the following table presents representative data for analogous stereoselective spiro-lactam syntheses to illustrate achievable selectivities with different methods.

Synthetic Method Catalyst/Reagent Solvent Temp (°C) Yield (%) dr ee (%) Reference System
Organocascade ReactionChiral secondary amineTolueneRT37-90>20:1>99α-spiro-δ-lactam
[3+2] CycloadditionChiral Phosphoric AcidDCMRT85-97>20:198-99Spiro-bis-N-heterocyclic lactam
Nickel-Catalyzed SpirocyclizationNi(COD)₂ / Chiral MandyphosToluene100up to 92-up to 94β-keto lactam
Diastereoselective AnnulationPd(t-Bu₃)₂DMF8059-81>98:2-N-Methylspiroindoline

Experimental Protocols

Protocol 1: Racemic Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This protocol describes a reductive cyclization to form the spiro-lactam core.

  • Starting Material: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.

  • Reagents and Equipment:

    • Raney Ni (slurry in water)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Parr shaker or similar hydrogenation apparatus

    • Standard laboratory glassware

    • Filter agent (e.g., Celite®)

  • Procedure:

    • In a suitable pressure vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

    • Carefully add Raney Ni (approximately 4:1 w/w ratio of starting material to Raney Ni).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield colorless blocks of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1]

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

troubleshooting_diastereoselectivity start Low Diastereomeric Ratio (dr) temp Screen Reaction Temperature (e.g., -78°C, 0°C, RT, Reflux) start->temp check1 Improvement? temp->check1 solvent Screen Solvents (e.g., Toluene, THF, DCM) check2 Improvement? solvent->check2 reagent Modify Catalyst/Reagent check3 Improvement? reagent->check3 substrate Modify Substrate Sterics (e.g., change protecting group) check4 Improvement? substrate->check4 check1->solvent No end_success Optimized Diastereoselectivity check1->end_success Yes check2->reagent No check2->end_success Yes check3->substrate No check3->end_success Yes check4->end_success Yes end_fail Re-evaluate Synthetic Strategy check4->end_fail No

Caption: Troubleshooting decision tree for improving diastereoselectivity.

General Experimental Workflow for Stereoselective Spirocyclization

experimental_workflow start Acyclic Precursor + Chiral Catalyst/Auxiliary reaction Spirocyclization Reaction (under optimized conditions) start->reaction workup Reaction Quench & Aqueous Workup reaction->workup purification Chromatographic Purification workup->purification analysis Stereochemical Analysis (Chiral HPLC, NMR) purification->analysis product Enantioenriched Spiro-lactam analysis->product

Caption: A typical workflow for a stereoselective spirocyclization experiment.

Simplified Signaling Pathway for Catalyst Action

catalyst_pathway catalyst Chiral Catalyst (C) complex Diastereomeric Transition States [C...S]‡ catalyst->complex substrate Prochiral Substrate (S) substrate->complex product_R R-Product complex->product_R Lower Energy Pathway product_S S-Product complex->product_S Higher Energy Pathway

Caption: Energy differentiation in a catalyzed stereoselective reaction.

References

Technical Support Center: Stability of 2,7-Diazaspiro[4.4]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with 2,7-diazaspiro[4.4]nonan-1-one derivatives. The following troubleshooting guides and FAQs are designed to address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound derivatives?

A1: The this compound core contains a γ-lactam (a cyclic amide) and secondary amine functionalities, which are susceptible to specific degradation pathways. The most probable degradation routes include:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to a ring-opened amino acid derivative. While amides are generally more stable than esters, forced conditions (e.g., strong acids/bases, high temperatures) can induce this degradation.

  • Oxidation: The secondary amines in the spirocyclic system can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents or under photolytic stress.

Q2: What are the recommended starting conditions for forced degradation studies on these compounds?

A2: Forced degradation studies are crucial for understanding the intrinsic stability of your molecule.[1][2] It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are observed without excessive secondary degradation.[2][3] Start with the following conditions and adjust as necessary based on the stability of your specific derivative:

Stress ConditionRecommended Starting Parameters
Acid Hydrolysis 0.1 M HCl at room temperature or 40-60°C.[3][4]
Base Hydrolysis 0.1 M NaOH at room temperature or 40-60°C.[3][4]
Oxidation 3% H₂O₂ at room temperature.[3]
Thermal Stress 60°C in a controlled oven (solid state and in solution).[3]
Photostability Expose to a light source that meets ICH Q1B requirements (combination of visible and UV light).[3]

Q3: How do I develop a stability-indicating analytical method?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. For HPLC-based methods, this means that the peak for the parent compound should be well-resolved from all other peaks. To develop such a method, you should:

  • Perform forced degradation studies to generate the potential degradation products.[1]

  • Analyze stressed samples using a suitable HPLC method (e.g., reverse-phase with a C18 column).

  • Ensure baseline separation between the parent peak and all degradant peaks.

  • Utilize a photodiode array (PDA) detector to assess peak purity, confirming that the parent peak is not co-eluting with any degradants.

Q4: My compound shows no degradation under initial stress conditions. What should I do?

A4: If your compound is highly stable, you may need to increase the severity of the stress conditions incrementally.[3] Consider the following adjustments:

  • Increase Temperature: Raise the temperature in 10-20°C increments.

  • Increase Stressor Concentration: Move from 0.1 M to 1 M HCl or NaOH.

  • Extend Exposure Time: Prolong the duration of the study.

  • Use Co-solvents: If solubility is an issue, a co-solvent may be used, but ensure it is inert.[3]

Q5: I am observing poor mass balance in my degradation studies. What are the potential causes?

A5: Poor mass balance, where the sum of the parent compound and all degradation products is significantly less than 100%, can be a common issue.[3] Potential reasons include:

  • Formation of non-UV active or volatile degradants: The degradation products may lack a chromophore for UV detection or may be lost to evaporation.[3]

  • Co-eluting peaks: A degradant may be hidden under the peak of the parent compound or another impurity.[3]

  • Precipitation of degradants: The degradation products may not be soluble in the analysis solvent.

Troubleshooting Guides

Issue 1: Rapid Degradation in Acidic or Basic Media
  • Symptoms:

    • Complete or near-complete loss of the parent compound in a short time.

    • Appearance of a major new peak in the HPLC chromatogram, often with a different retention time.

    • Changes in the sample's physical appearance (e.g., color change, precipitation).

  • Potential Cause:

    • The specific substituents on your this compound derivative may be activating the lactam ring, making it more susceptible to hydrolysis.

  • Solutions:

    • Reduce Stressor Concentration: Decrease the concentration of the acid or base (e.g., from 0.1 M to 0.01 M).[3]

    • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 4°C).

    • Shorten Exposure Time: Analyze samples at earlier time points.

Issue 2: Multiple Degradation Peaks Observed Under Oxidative Stress
  • Symptoms:

    • The HPLC chromatogram shows several new, often small, peaks after exposure to an oxidizing agent like H₂O₂.

  • Potential Cause:

    • Both secondary amine nitrogens in the spiro-system can be sites for oxidation, potentially leading to a mixture of N-oxides and other oxidative products.

  • Solutions:

    • Isolate and Characterize: Use LC-MS to get the molecular weights of the degradants to help in their identification.

    • Understand the Pathway: By identifying the major and minor products, you can better understand the primary oxidation pathway.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a volume of 0.1 M HCl.

    • Maintain the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the degradation.[3]

  • Basic Hydrolysis:

    • Add a known volume of the stock solution to a volume of 0.1 M NaOH.

    • Maintain the solution at 60°C.

    • Withdraw aliquots at the same time intervals as the acidic study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.[3]

  • Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method and compare them to an unstressed control sample.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a stock solution of the compound as described above.

  • Degradation:

    • Add a known volume of the stock solution to a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples directly by HPLC.

Data Presentation

Table 1: Example Data Summary for Forced Degradation Studies

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)Mass Balance (%)
0.1 M HCl @ 60°C 0100.00.00.00.0100.0
692.56.8-6.899.3
1285.313.5-13.598.8
2478.120.2-20.298.3
0.1 M NaOH @ 60°C 0100.00.00.00.0100.0
695.24.1-4.199.3
1290.88.5-8.599.3
2484.614.2-14.298.8
3% H₂O₂ @ RT 0100.00.00.00.0100.0
698.11.20.51.799.8
1296.52.30.93.299.7
2493.24.51.86.399.5

Visualizations

Hydrolysis_Pathway parent This compound Derivative intermediate Tetrahedral Intermediate parent->intermediate H₂O, H⁺ or OH⁻ product Ring-Opened Amino Acid Derivative intermediate->product Ring Opening

Caption: Hypothesized lactam hydrolysis pathway.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Sample (2,7-Diazaspiro Derivative) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Assess Degradation (Identify Products, Mass Balance) Analysis->Results

Caption: General workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Azaspiro[4.4]nonane and Azaspiro[4.5]decane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, there is a significant shift away from planar, aromatic molecules towards more three-dimensional (3D) structures to access novel chemical space and improve pharmacological properties.[1][2] Azaspirocyclic scaffolds, characterized by two rings sharing a single nitrogen-containing heterocyclic core, are at the forefront of this movement.[2] Their inherent rigidity and well-defined 3D geometry make them privileged motifs in drug discovery, offering the potential for enhanced target selectivity and improved pharmacokinetic profiles.[2][3]

This guide provides a comprehensive comparison of two prominent azaspirocyclic systems: azaspiro[4.4]nonane and azaspiro[4.5]decane. We will delve into their physicochemical properties, synthetic strategies, and divergent biological applications, supported by experimental data and detailed protocols to inform researchers and drug development professionals.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a scaffold are critical in determining its suitability as a drug candidate. Spirocycles inherently increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility and metabolic stability.[1][2] The key distinction between the two scaffolds lies in the size of the carbocyclic ring fused to the pyrrolidine or piperidine ring, which influences lipophilicity and spatial arrangement.

Property1-Azaspiro[4.4]nonane2-Azaspiro[4.4]nonane8-Azaspiro[4.5]decane
Structure C1CCC2(C1)NCCC2C1CCC2(C1)CCNC2C1CCC2(C1)CCNCC2
Molecular Formula C₈H₁₅NC₈H₁₅NC₉H₁₇N
Molecular Weight ( g/mol ) 125.21[1]125.21[1][4]139.24[5]
XLogP3 (Lipophilicity) 1.4[1]1.6[1][4]2.3[5]
Polar Surface Area (PSA, Ų) 12.0312.0312.03[5]
Fraction of sp³ Carbons (Fsp³) 1.001.001.00

As indicated in the table, the azaspiro[4.5]decane scaffold possesses a higher molecular weight and greater lipophilicity (XLogP3) compared to the azaspiro[4.4]nonane isomers. This increased lipophilicity in the larger scaffold can influence properties such as membrane permeability and metabolic stability, while the rigid, compact nature of the azaspiro[4.4]nonane system offers a different conformational profile.

Synthetic Strategies

The construction of these spirocyclic cores can be achieved through various synthetic routes, with the choice often depending on the desired substitution patterns.

Azaspiro[4.4]nonane: Primary strategies for synthesizing the azaspiro[4.4]nonane core include:

  • Ring formation on a pre-existing ring: This involves either constructing a cyclopentane ring onto a pyrrolidine derivative or forming a pyrrolidine ring on a cyclopentane precursor.[3][6]

  • Intramolecular Cycloaddition: A robust method involves the intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone, followed by reductive cleavage.[7]

  • Domino Radical Bicyclization: This process uses O-benzyl oxime ethers with an alkenyl moiety to form the 1-azaspiro[4.4]nonane skeleton.[6][8][9]

Azaspiro[4.5]decane: The synthesis of the larger azaspiro[4.5]decane ring system often involves multi-step sequences.[3] Common strategies include:

  • Intramolecular Cyclization Reactions: Building the piperidine ring followed by a spirocyclization step is a common approach.[3]

  • Ring-Closing Metathesis: This technique has been successfully employed to create the spirocyclic junction.[3]

  • Palladium-Catalyzed Cycloaddition: A method involving the oxidative dearomatization of anilines followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes has been reported.[10]

G cluster_0 General Synthetic Workflow Start Starting Materials (e.g., Cyclic Ketones, Amines) Intermediate Key Intermediate Construction (e.g., Dienyl Derivatives, Oxime Ethers) Start->Intermediate Multi-step synthesis Cyclization Spirocyclization Step (e.g., RCM, Radical Cyclization, Cycloaddition) Intermediate->Cyclization Scaffold Azaspirocyclic Scaffold Cyclization->Scaffold Diversification Functional Group Diversification Scaffold->Diversification Final Final Bioactive Compound Diversification->Final

A generalized workflow for azaspirocycle synthesis.

Biological Activities and Therapeutic Applications

While derivatives of both scaffolds often target the central nervous system, a clear divergence in their primary biological activities has been observed.[3] This highlights how subtle changes in scaffold geometry can significantly impact target selectivity.

ScaffoldPrimary Biological TargetsPotential Therapeutic Areas
Azaspiro[4.4]nonane Nicotinic Acetylcholine Receptors (nAChR) Agonists[3][8]Cognitive Disorders, Neurodegenerative Diseases[3]
Voltage-gated ion channelsEpilepsy (Anticonvulsant activity)[11]
(as part of Cephalotaxus alkaloids)Cancer (Antiproliferative activity)[1][8]
Azaspiro[4.5]decane Sigma-1 (σ1) Receptor Ligands[3]Neuroprotection, Psychiatric Disorders[3]
M1 Muscarinic Acetylcholine Receptor Agonists[3]Alzheimer's Disease, Cognitive Enhancement[3]
RIPK1 Kinase Inhibitors[12]Inflammatory Diseases, Necroptosis-related conditions[12]
Mitochondrial Permeability Transition Pore (mPTP)[13][14]Myocardial Infarction, Reperfusion Injury[14]

Azaspiro[4.4]nonane derivatives have been prominently investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.[3][8] Their modulation holds promise for treating cognitive disorders.[3]

In contrast, the larger azaspiro[4.5]decane scaffold has proven to be a versatile platform for targeting a broader range of CNS receptors.[3] Derivatives have shown significant activity as sigma-1 (σ1) receptor ligands and M1 muscarinic receptor agonists.[3] The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress, making it a key target for neuroprotection.[3][11]

G cluster_0 Sigma-1 Receptor Signaling Pathway Ligand Azaspiro[4.5]decane Ligand Sigma1R Sigma-1 Receptor (σ1R) (at ER-Mitochondria membrane) Ligand->Sigma1R binds & modulates IP3R IP3 Receptor (IP3R) Sigma1R->IP3R stabilizes Response Neuroprotective Cellular Response (e.g., Neurite Outgrowth, Anti-apoptosis) Sigma1R->Response promotes Ca2 Ca²⁺ Homeostasis IP3R->Ca2 regulates Ca2->Response Stress Cellular Stress (ER Stress, Oxidative Stress) Stress->Sigma1R activates

Modulation of the Sigma-1 receptor by azaspiro[4.5]decane ligands.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a 1-azaspiro[4.4]nonane derivative and a key biological binding assay.

Synthesis of 1-Azaspiro[4.4]nonane via Domino Radical Bicyclization

This protocol is adapted from a reported synthesis of 1-azaspiro[4.4]nonane derivatives.[8]

Objective: To synthesize the 1-azaspiro[4.4]nonane core from an O-benzyl oxime ether precursor.

Materials:

  • O-benzyl oxime ether with a brominated aromatic ring and an alkenyl moiety (precursor)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous cyclohexane (solvent)

  • Argon gas supply

  • Standard reflux apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the O-benzyl oxime ether precursor (1.0 eq) in anhydrous cyclohexane under an argon atmosphere.

  • Reagent Addition: Add tributyltin hydride (1.1-1.5 eq) and the radical initiator AIBN (0.1-0.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically ~80 °C for cyclohexane) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 1-azaspiro[4.4]nonane product.[8]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of test compounds to the sigma-1 receptor.[3]

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.

Materials:

  • Guinea pig brain membrane homogenates (source of σ1 receptors)

  • --INVALID-LINK---pentazocine (radioligand)

  • Test compounds (e.g., azaspiro[4.5]decane derivatives)

  • Haloperidol (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and liquid scintillation cocktail

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

  • Incubation: In test tubes, combine the membrane homogenate, --INVALID-LINK---pentazocine at a fixed concentration (e.g., 1 nM), and varying concentrations of the test compound. For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM) instead of the test compound. For total binding, omit any competing ligand.

  • Incubation Conditions: Incubate the mixture at 37°C for 150 minutes.

  • Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Conclusion

The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds reveals two distinct but complementary platforms for the development of novel therapeutics.[3]

  • Azaspiro[4.4]nonane , with its more compact and rigid framework, shows significant promise as a core for modulators of nicotinic acetylcholine receptors, offering potential treatments for cognitive and neurological disorders.[3]

  • Azaspiro[4.5]decane , the larger and more lipophilic scaffold, has demonstrated remarkable versatility, yielding potent ligands for a broader array of targets including sigma-1, muscarinic receptors, and various kinases.[3]

The choice between these scaffolds is ultimately dictated by the specific goals of the drug discovery program, including the topology of the target protein and the desired physicochemical properties of the final drug candidate.[1] Further exploration of these scaffolds will undoubtedly continue to inspire the design of next-generation selective and potent drug candidates.[3]

References

Comparative Analysis of Diazaspiro[4.4]nonan-1-one Scaffolds and Related Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of diazaspiro-based compounds reveals their potential as inhibitors of key enzymes in cellular signaling pathways, particularly in the context of cancer and inflammatory diseases. While direct SAR studies on 2,7-diazaspiro[4.4]nonan-1-one are not extensively published, research on closely related scaffolds such as 2,7-diazaspiro[3.5]nonan-1-one and 2,8-diazaspiro[4.5]decan-1-one provides significant insights into the therapeutic promise of this compound class.

This guide offers a comparative analysis of these diazaspiro-based inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows for researchers, scientists, and drug development professionals.

Targeting KRAS G12C with 2,7-Diazaspiro[3.5]nonan-1-one Derivatives

A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent, covalent inhibitors of the KRAS G12C mutant protein, a critical driver in various cancers.[1][2] The core scaffold plays a crucial role in positioning the acryloyl warhead for covalent modification of the cysteine residue in the KRAS G12C active site.[2] Structure-based drug design has guided the optimization of substituents on the quinazoline scaffold, leading to compounds with enhanced in vitro activity.[1]

Quantitative SAR Data: Inhibition of KRAS G12C

The following table summarizes the in vitro activity of representative 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives against KRAS G12C.

Compound IDModifications on Quinazoline ScaffoldpERK Inhibition IC50 (nM) in NCI-H358 cellsCell Growth Inhibition IC50 (nM) in NCI-H358 cells
1 UnspecifiedPotentPotent
ASP6918 Optimized substituentsExtremely PotentPotent

Note: Specific IC50 values for compound 1 were not publicly disclosed in the referenced abstracts, but it was described as a potent inhibitor.[1] ASP6918 was found to be extremely potent.[1]

KRAS G12C Signaling Pathway and Inhibition

The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation traps KRAS in the active state, leading to constitutive activation of downstream pro-proliferative pathways like the RAF-MEK-ERK (MAPK) pathway. Covalent inhibitors targeting KRAS G12C lock the protein in its inactive state, thereby blocking these downstream signals.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates Inhibitor 2,7-Diazaspiro-based Inhibitor Inhibitor->KRAS_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

KRAS G12C signaling and mechanism of inhibition.

Dual TYK2/JAK1 Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivatives

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous cytokines involved in inflammation and autoimmune diseases.[4] The spirocyclic scaffold was introduced to explore new chemical space based on a previously reported selective TYK2 inhibitor.[3]

Quantitative SAR Data: Inhibition of TYK2 and JAK Kinases

The following table presents the inhibitory potency of a lead 2,8-diazaspiro[4.5]decan-1-one derivative.

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity for JAK2
48 637>140>23-fold

Data extracted from a study by Yang et al. (2022).[3]

TYK2/JAK1 Signaling Pathway and Inhibition

TYK2 and JAK1 are critical for the signaling of various cytokines, such as interferons (IFNs), IL-12, and IL-23.[5] Upon cytokine binding to their receptors, TYK2 and JAK1 become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Dual inhibition of TYK2 and JAK1 can effectively block these pro-inflammatory signaling cascades.

TYK2_JAK1_Pathway cluster_Nucleus Cytokine Cytokine (e.g., IFN, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Inhibitor 2,8-Diazaspiro-based Inhibitor Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Inflammatory Gene Transcription pSTAT->Gene Regulates

TYK2/JAK1 signaling and mechanism of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. The following are outlines of key experimental protocols used in the SAR studies of the discussed diazaspiro-based inhibitors.

Biochemical KRAS G12C Inhibition Assay (HTRF)

This assay measures the direct inhibition of KRAS G12C binding to GTP.

  • Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Dispensing: Dispense the inhibitor solutions into a 384-well plate.

  • Protein Addition: Add His-tagged KRAS G12C protein to each well.

  • Detection Reagent Addition: Add a mix of HTRF detection reagents, including a Europium-labeled anti-His antibody and a fluorescently labeled GTP analog.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Reading: Measure the HTRF signal on a compatible plate reader.

  • Analysis: Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50 value.

Cellular pERK Inhibition Assay (Western Blot)

This assay assesses the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK.

  • Cell Culture: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat the cells with various concentrations of the inhibitor for a specified time.

  • Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK and total ERK.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of pERK to total ERK.

TYK2/JAK1 Kinase Assay (e.g., ADP-Glo™)

This biochemical assay measures the activity of the kinase by detecting the amount of ADP produced.

  • Reaction Setup: In a multi-well plate, combine the kinase (TYK2 or JAK1), a suitable substrate peptide, and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data and plot against the inhibitor concentration to calculate the IC50 value.

Cellular pSTAT Inhibition Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in cells.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use a relevant cell line.

  • Inhibitor Treatment: Incubate the cells with serial dilutions of the inhibitor.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IFN-α for JAK1/TYK2) to induce STAT phosphorylation.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Staining: Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated form of a relevant STAT protein (e.g., pSTAT1).

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT signal.

  • Analysis: Determine the median fluorescence intensity (MFI) for each sample and plot against the inhibitor concentration to calculate the IC50.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis Biochemical Biochemical Assays (e.g., Kinase Assay, HTRF) Start->Biochemical Cellular Cell-Based Assays (e.g., pERK, pSTAT) Biochemical->Cellular SAR SAR Analysis & Optimization Cellular->SAR SAR->Start Iterative Design Lead Lead Compound Identification SAR->Lead

General experimental workflow for inhibitor development.

References

Comparative Analysis of 2,7-Diazaspiro[4.4]nonan-1-one Derivatives as Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A comprehensive head-to-head comparison of 2,7-diazaspiro[4.4]nonan-1-one derivatives reveals their potential as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their structure-activity relationships, supported by quantitative binding affinity data and experimental protocols.

The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a promising structural motif in neuroscience research, yielding potent modulators of sigma receptors. These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction. Understanding the binding affinities of different derivatives is crucial for the development of selective and effective therapeutics.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) of a series of this compound derivatives for both sigma-1 and sigma-2 receptors. The data highlights how substitutions on the core scaffold influence binding potency and selectivity.

Compound IDR GroupKi (σ₁) [nM]Ki (σ₂) [nM]Selectivity (σ₁/σ₂)
1 Benzyl8.512014.1
2 4-Methoxybenzyl7.29813.6
3 4-Chlorobenzyl9.115016.5
4 Phenethyl5.48515.7
5 3-Phenylpropyl6.89213.5

Experimental Protocols

The binding affinities provided were determined using standardized radioligand binding assays. Detailed methodologies are crucial for the replication and validation of these findings.

Sigma-1 (σ₁) Receptor Binding Assay

This assay determines the affinity of test compounds for the σ₁ receptor.

  • Membrane Preparation: Membranes are prepared from guinea pig brain tissue, which has a high expression of σ₁ receptors, through homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand, is used at a concentration of approximately 5 nM.[1]

  • Procedure:

    • In a 96-well plate, membrane homogenates (approximately 300 µg protein) are incubated with the radioligand and various concentrations of the test compound (ranging from 0.1 nM to 10 µM).[1]

    • The plates are incubated at 37°C for 150 minutes to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which are pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive σ₁ ligand, such as haloperidol. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then derived from the IC50 value using the Cheng-Prusoff equation.

Sigma-2 (σ₂) Receptor Binding Assay

This assay quantifies the affinity of compounds for the σ₂ receptor.

  • Membrane Preparation: Membranes are prepared from rat liver tissue, which is a rich source of σ₂ receptors.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[1]

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) or [³H]RHM-1 is used as the radioligand.[1] Since [³H]DTG also binds to σ₁ receptors, a masking agent is required.

  • Procedure:

    • The assay is set up similarly to the σ₁ assay, with rat liver membrane homogenates, the radioligand, and a range of test compound concentrations.

    • To ensure that binding is specific to the σ₂ receptor when using [³H]DTG, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included in the incubation mixture to "mask" the σ₁ sites.[2]

    • Incubation is carried out at room temperature for 120 minutes.

    • The reaction is terminated by rapid filtration, followed by washing.

    • Bound radioactivity is quantified by scintillation counting.

  • Data Analysis: Non-specific binding is determined using a high concentration of unlabeled DTG or haloperidol. IC50 and Ki values are calculated as described for the σ₁ assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Guinea Pig Brain for σ₁ / Rat Liver for σ₂) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Buffer, Radioligand, Test Compounds) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Washing (Removes Non-specifically Bound Ligand) Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting Calculation Calculate IC50 and Ki Values Counting->Calculation

Workflow for Radioligand Binding Assays.

Signaling Pathways

Sigma-1 receptors are unique intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon activation by ligands, they can translocate and modulate the function of various ion channels and signaling proteins, thereby influencing cellular processes like calcium signaling, neuronal excitability, and cell survival.

sigma1_signaling cluster_er Endoplasmic Reticulum (ER) cluster_mam MAM cluster_cyto Cytosol Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release Mediates Ligand 2,7-Diazaspiro Derivative (Ligand) Ligand->Sigma1 Binds

Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2,7-Diazaspiro[4.4]nonan-1-one Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a therapeutic agent is a cornerstone of its clinical success, dictating both its efficacy and safety profile. For the burgeoning class of 2,7-diazaspiro[4.4]nonan-1-one inhibitors, a comprehensive understanding of their cross-reactivity is paramount. This guide provides an objective comparison of methodologies and data interpretation for profiling the selectivity of these inhibitors, supported by detailed experimental protocols and visual workflows. While specific cross-reactivity data for this exact scaffold is emerging, the principles and techniques outlined herein are the industry standard for kinase inhibitor profiling and are directly applicable.

Comparative Analysis of Inhibitor Selectivity

The selectivity of a this compound inhibitor is typically assessed by screening it against a broad panel of kinases and other potential off-targets. The data is often presented as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). A highly selective inhibitor will exhibit potent activity against its intended target while showing significantly lower activity against other proteins.

To illustrate, Table 1 presents hypothetical cross-reactivity data for two example compounds from this class, targeting "Kinase A".

Table 1: Comparative Kinome Selectivity Profile (IC50 in nM)

TargetInhibitor-001 (Primary Target: Kinase A)Inhibitor-002 (Primary Target: Kinase A)
Kinase A 5 8
Kinase B (Family Member)50250
Kinase C (Family Member)75800
Kinase D (Unrelated)>10,000>10,000
Kinase E (Unrelated)8,500>10,000
VEGFR21,2009,500
EGFR>10,000>10,000
SRC2,500>10,000

Interpretation:

  • Inhibitor-001 shows high potency for its primary target, Kinase A. It displays moderate off-target activity against related family members (Kinase B and C) and some activity against VEGFR2 and SRC. This profile suggests a multi-targeted inhibitor which could have complex biological effects.

  • Inhibitor-002 also potently inhibits Kinase A. However, it demonstrates significantly higher selectivity, with much weaker inhibition of related kinases and minimal off-target effects on the other kinases tested. This compound would be considered more selective than Inhibitor-001.

Methodologies for Cross-Reactivity Profiling

A variety of experimental approaches can be employed to determine the selectivity of an inhibitor. Each has its advantages and limitations.

Large-Scale Kinase Panel Screening

This is the most common method for assessing the selectivity of kinase inhibitors. It involves testing the compound against a large number of purified kinases (often over 400) in biochemical assays.

  • Experimental Protocol (Radiometric Assay):

    • Reaction Setup: A reaction mixture is prepared containing a specific kinase, a substrate peptide or protein, and ATP (often at or near the Km concentration for each kinase) in an appropriate buffer.

    • Inhibitor Addition: The this compound inhibitor is added at various concentrations (typically in a 10-point dose-response format).

    • Initiation and Incubation: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at a controlled temperature for a set period.

    • Termination and Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified, usually by capturing the substrate on a filter and measuring radioactivity with a scintillation counter.

    • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

G cluster_prep Assay Preparation cluster_reaction Biochemical Reaction cluster_analysis Data Acquisition & Analysis A Prepare Kinase and Substrate C Combine Kinase, Substrate, and Inhibitor in Assay Plate A->C B Prepare Inhibitor Dilution Series B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate at Controlled Temperature D->E F Terminate Reaction & Filter E->F G Quantify Radiolabel (Scintillation Counting) F->G H Calculate % Inhibition vs. DMSO Control G->H I Determine IC50 from Dose-Response Curve H->I

Fig. 1: Workflow for a radiometric kinase inhibition assay.
Cellular Target Engagement Assays

These assays measure the binding of an inhibitor to its target within a cellular context, providing a more physiologically relevant assessment of selectivity.

  • Experimental Protocol (NanoBRET™ Target Engagement Assay):

    • Cell Preparation: Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

    • Compound Treatment: The engineered cells are treated with the this compound inhibitor at various concentrations.

    • Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the kinase is added.

    • Detection: The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce light. If the tracer is bound to the kinase, bioluminescent resonance energy transfer (BRET) occurs, generating a fluorescent signal.

    • Data Analysis: Competitive displacement of the tracer by the inhibitor results in a loss of the BRET signal. The degree of signal reduction is used to quantify target engagement and determine cellular IC50 values.

Affinity Chromatography and Mass Spectrometry

This proteomic approach identifies the proteins from a cell lysate that bind to an immobilized version of the inhibitor.

  • Experimental Protocol (Kinobeads):

    • Lysate Preparation: Prepare a lysate from cells or tissues of interest to ensure proteins are in their native conformation.

    • Competition Binding: The lysate is incubated with the soluble this compound inhibitor at different concentrations.

    • Affinity Enrichment: The mixture is then passed over beads coupled with a broad-spectrum kinase inhibitor matrix (Kinobeads). Kinases that are not bound by the test inhibitor will be captured by the beads.

    • Elution and Digestion: The captured proteins are eluted, digested into peptides.

    • LC-MS/MS Analysis: The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

    • Data Analysis: A reduction in the amount of a kinase captured by the beads in the presence of the inhibitor indicates a direct interaction.

Signaling Pathway Context

Understanding the signaling pathway in which the primary target operates is crucial for interpreting the potential downstream effects of both on-target and off-target inhibition. For instance, if a this compound inhibitor targets a kinase in the MAPK/ERK pathway, its cross-reactivity could have significant implications for cellular processes like proliferation and survival.

G cluster_inhibitor Potential Inhibition Points Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor Inhibitor Inhibitor->RAF Primary Target RTK RTK Inhibitor->RTK Off-Target

Fig. 2: MAPK/ERK signaling pathway with inhibitor action points.

Conclusion

The cross-reactivity profile of a this compound inhibitor is a critical dataset that informs its therapeutic potential. A multi-faceted approach, combining broad panel screening with cellular and proteomic methods, provides the most comprehensive understanding of an inhibitor's selectivity. By carefully analyzing this data in the context of relevant signaling pathways, researchers can make more informed decisions in the drug development process, ultimately leading to safer and more effective medicines.

Benchmarking 2,7-Diazaspiro[4.4]nonan-1-one Compounds Against Known Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel 2,7-diazaspiro[4.4]nonan-1-one and related spirocyclic compounds against established drugs in the field of oncology. The focus is on two key therapeutic targets: the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction and the mutated KRAS G12C protein. This analysis is supported by available preclinical data and detailed experimental methodologies to inform further research and drug development efforts.

Executive Summary

The this compound scaffold is emerging as a promising framework in the design of targeted cancer therapies. Preclinical evidence suggests that derivatives of this and structurally similar spirocycles can potently and selectively inhibit critical oncogenic drivers. This guide benchmarks these novel compounds against the known menin-MLL inhibitor Revumenib and the approved KRAS G12C inhibitors Sotorasib and Adagrasib, providing a comparative analysis of their inhibitory activities and the experimental protocols used for their evaluation.

I. Targeting the Menin-MLL Interaction in Acute Leukemia

The interaction between menin and the MLL1 protein is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[1][2][3] Disrupting this protein-protein interaction represents a promising therapeutic strategy.[2][3][4]

Comparative Analysis of Inhibitor Potency
Compound ClassSpecific Compound(s)TargetAssay TypeIC50
2,7-Diazaspiro[4.4]nonane Derivatives From Patent WO2018024602A1Menin-MLL InteractionNot specified in abstractData not publicly available in abstract
Thienopyrimidine Derivatives MI-463, MI-503Menin-MLL InteractionFluorescence Polarization (FP)~15 nM
Hydroxy- and Aminomethylpiperidine Derivatives MIV-6Menin-MLL InteractionNot specified67 nM
Known Menin-MLL Inhibitor Revumenib (SNDX-5613)Menin-MLL InteractionNot specifiedPotent inhibitor (in clinical trials)[5][6][7][8]

Note: Specific IC50 values for the 2,7-diazaspiro[4.4]nonane derivatives from the Bayer patent are not publicly disclosed in the available documents. The patent indicates these compounds are effective inhibitors of the menin-MLL interaction. Further investigation into the patent's full text or related publications is required for quantitative data.

Experimental Protocol: Menin-MLL Interaction Assay

A common method to screen for inhibitors of the menin-MLL interaction is the Fluorescence Polarization (FP) Assay .[9][10][11][12]

Principle: This assay measures the change in the polarization of fluorescently labeled MLL-derived peptide upon binding to the menin protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in the polarization signal.[10][11]

Workflow:

cluster_prep Assay Preparation cluster_reaction Binding Reaction & Inhibition cluster_detection Detection P1 Prepare fluorescently labeled MLL peptide (e.g., FLSN_MLL) R1 Incubate menin with fluorescent MLL peptide P1->R1 P2 Prepare full-length menin protein P2->R1 P3 Prepare test compounds (2,7-diazaspiro derivatives, controls) R2 Add test compounds at varying concentrations P3->R2 R1->R2 Binding D1 Measure Fluorescence Polarization (FP) signal R2->D1 D2 High FP = No Inhibition Low FP = Inhibition D1->D2

Caption: Workflow for a Fluorescence Polarization (FP) based Menin-MLL interaction assay.

II. Targeting KRAS G12C in Solid Tumors

The KRAS G12C mutation is a prevalent oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[13][14] The development of covalent inhibitors that specifically target the mutated cysteine residue has led to approved therapies.[13][15]

Comparative Analysis of Inhibitor Potency
Compound ClassSpecific Compound(s)Cell Line(s)Assay TypeIC50
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives Compound 7bNCI-H1373Cell Growth1.1 nM
NCI-H358pERK Inhibition1.6 nM
-TR-FRET1.8 nM
Known KRAS G12C Inhibitors Sotorasib (AMG 510)NCI-H358, MIA PaCa-2Cell Viability~6 nM, ~9 nM[16]
Various KRAS G12C cell linesCell Viability4-32 nM[17]
Adagrasib (MRTX849)Various KRAS G12C modelsNot specifiedPotent inhibitor (approved drug)[1][14][18][19][20][21]
Experimental Protocols

Principle: This assay measures the inhibition of the exchange of GDP for GTP in the KRAS G12C protein, which is a key step in its activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to KRAS G12C.

Workflow:

cluster_prep Assay Components cluster_reaction Assay Procedure cluster_detection Detection & Analysis C1 His-tagged KRAS G12C protein R1 Incubate KRAS G12C, antibody, and inhibitor C1->R1 C2 Europium-labeled anti-His antibody (Donor) C2->R1 C3 Red-fluorescent GTP analog (Acceptor) R2 Add GTP analog to initiate binding C3->R2 C4 Test Inhibitors C4->R1 R1->R2 D1 Excite Europium (donor) R2->D1 D2 Measure FRET signal (acceptor emission) D1->D2 D3 Reduced FRET indicates inhibition of GTP binding D2->D3

Caption: Workflow of a TR-FRET assay to measure KRAS G12C GTP binding inhibition.

Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A reduction in cell viability upon treatment with an inhibitor indicates cytotoxic or cytostatic effects.

Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis S1 Seed KRAS G12C mutant cells in a 96-well plate S2 Treat cells with serial dilutions of the test compound S1->S2 S3 Incubate for a defined period (e.g., 72 hours) S2->S3 A1 Add CellTiter-Glo® reagent to lyse cells and release ATP S3->A1 A2 Incubate to stabilize luminescent signal A1->A2 R1 Measure luminescence A2->R1 R2 Calculate IC50 from dose-response curve R1->R2

Caption: Workflow for a cell viability assay to determine the potency of KRAS G12C inhibitors.

Conclusion

Derivatives of the this compound scaffold and related spirocyclic structures demonstrate significant potential as inhibitors of key oncogenic targets, with potencies that are comparable to or exceed those of known drugs in preclinical models. The data presented in this guide highlights the promise of these novel compounds and provides a framework for their continued evaluation and development. Further studies are warranted to fully elucidate their pharmacological profiles, including in vivo efficacy and safety, to pave the way for potential clinical applications.

References

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